Acetic acid, (hydroxyimino)-, (Z)-
Description
BenchChem offers high-quality Acetic acid, (hydroxyimino)-, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, (hydroxyimino)-, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyiminoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZUAIHRZUBBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425551 | |
| Record name | Acetic acid, (hydroxyimino)-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3545-80-0, 62812-66-2 | |
| Record name | 2-(Hydroxyimino)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3545-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (hydroxyimino)-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of (Z)-2-(hydroxyimino)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-2-(hydroxyimino)acetic acid, also known as glyoxylic acid oxime, is a bifunctional organic compound of interest in coordination chemistry and as a building block in organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and an exploration of its chemical behavior and potential applications. The Z-configuration of the oxime group significantly influences its chemical and physical characteristics, including its hydrogen-bonding capabilities and coordination properties with metal ions.
Physicochemical Properties
The fundamental physicochemical properties of (Z)-2-(hydroxyimino)acetic acid are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₂H₃NO₃ | [1][2] |
| Molecular Weight | 89.05 g/mol | [1][2] |
| CAS Registry Numbers | 62812-66-2, 3545-80-0 | [1][2] |
| Melting Point | 162–164°C (decomposes) | [1] |
| pKa | ≈ 2.3 | [1] |
| Solubility | Soluble in polar solvents | [1] |
| XLogP3 | 0.5 | [2] |
| Topological Polar Surface Area | 69.9 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 89.011292958 Da | [2] |
| SMILES | C(=NO)C(=O)O | [1][2] |
Stability and Storage: (Z)-2-(hydroxyimino)acetic acid shows moderate thermal stability, undergoing decomposition at temperatures above 160°C.[1] The compound is hygroscopic and susceptible to oxidation in the air, making it necessary to store it under an inert atmosphere.[1] In acidic conditions, it can undergo tautomerization to its nitroso form, while in alkaline media, the carboxylic acid group is deprotonated.[1]
Experimental Protocols
Synthesis of (Z)-2-(hydroxyimino)acetic acid from Chloral Hydrate and Hydroxylamine Hydrochloride
This method provides a straightforward route to (Z)-2-(hydroxyimino)acetic acid.
Materials:
-
Chloral hydrate (C₂H₃Cl₃O₂)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Water
Procedure: [3]
-
In a reaction vessel, combine 334.2 g of water, 70.6 g (1 mol) of hydroxylamine hydrochloride (98.5% purity), and 167.1 g (1 mol) of chloral hydrate (99.0% purity).
-
Heat the mixture to 100°C and stir for 1 hour.
-
Concentrate the reaction mixture under reduced pressure (3300 Pa) at 70°C.
-
Dry the resulting solid at 60°C for 10 hours to yield white crystals of 2-(hydroxyimino)acetic acid.
Synthesis of a Derivative: (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate
This protocol details the synthesis of an ester derivative.
Materials:
-
Glycine ester hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Water
-
Ether
-
Brine solution
Procedure: [4]
-
Prepare a solution of glycine ester hydrochloride (2 g, 14 mmol) in 3 mL of water.
-
Add 1.2 mL of concentrated HCl to the solution.
-
Cool the resulting solution to -5°C.
-
Add a solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water to the cooled mixture.
-
Stir the mixture at 0°C for 10 minutes.
-
Add another solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water.
-
Continue stirring the mixture at 0°C for 45 minutes.
-
Add a brine solution to the reaction mixture.
-
Extract the product with ether.
-
Dry the ether extract and evaporate under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.
Chemical and Biological Profile
(Z)-2-(hydroxyimino)acetic acid acts as a bifunctional ligand, capable of coordinating with metal ions through both the oxime oxygen and the carboxylic oxygen.[1] The Z-configuration, where the hydroxyl and carboxylic acid groups are on the same side of the C=N double bond, is critical for its hydrogen-bonding propensity and its role in supramolecular assemblies.[1]
While specific signaling pathway involvement for the parent compound is not extensively documented, its derivatives are of interest. For instance, nickel complexes of (Z)-2-hydroxyiminoacetic acid have demonstrated catalytic activity in the hydrogenation of olefins.[1] Furthermore, derivatives such as 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid esters are important intermediates in the synthesis of cephalosporin antibiotics.[5][6]
Visualization of Experimental Workflow
The following diagram illustrates the synthesis of (Z)-2-(hydroxyimino)acetic acid from chloral hydrate and hydroxylamine hydrochloride.
References
- 1. Acetic acid, (hydroxyimino)-, (Z)- (62812-66-2) for sale [vulcanchem.com]
- 2. Acetic acid, (hydroxyimino)-, (Z)- | C2H3NO3 | CID 6813801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN116102454A - Preparation method of 2- (hydroxyimino) acetic acid - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]
- 6. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters - Google Patents [patents.google.com]
The Genesis of a Versatile Molecule: A Technical Guide to Glyoxylic Acid Oxime
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical context of glyoxylic acid oxime, a molecule at the intersection of fundamental organic chemistry and modern biochemical research. This document provides a comprehensive overview of its synthesis, physicochemical properties, and its role in various chemical and biological pathways.
Discovery and Historical Context
The discovery of glyoxylic acid oxime is intrinsically linked to the development of oxime chemistry in the late 19th century. While a singular "discovery" paper for this specific oxime is not readily apparent in historical records, its synthesis became conceptually feasible following two pivotal moments in organic chemistry:
-
The first preparation of hydroxylamine (NH₂OH) in 1865 by German chemist Wilhelm Lossen. This laid the foundational groundwork by providing the key reagent for oxime synthesis.
-
The discovery of oximes in 1882 by German chemist Victor Meyer. Meyer demonstrated the general reaction of hydroxylamine with aldehydes and ketones to form aldoximes and ketoximes, respectively.[1][2][3] This discovery opened the door for the systematic synthesis of a vast array of oximes, including the oxime of glyoxylic acid.
Given that glyoxylic acid was a known compound at the time, its reaction with hydroxylamine to form the corresponding oxime would have been a logical extension of Meyer's work. Therefore, the conceptual discovery and likely first synthesis of glyoxylic acid oxime can be placed in the period shortly after 1882, emerging from the burgeoning field of structural organic chemistry in Germany.
Physicochemical and Analytical Data
Glyoxylic acid oxime and its parent compound, glyoxylic acid, possess distinct physicochemical properties that are crucial for their application in research and synthesis.
| Property | Glyoxylic Acid | Glyoxylic Acid Oxime | Glyoxylic Acid Oxime, bis-TMS |
| IUPAC Name | Oxoacetic acid | (Hydroxyimino)acetic acid | Trimethylsilyl 2-(trimethylsilyloxy)iminoacetate |
| Synonyms | Glyoxalic acid, Formylformic acid | Oximinoacetic acid, Hydroxyiminoacetic acid | Glyoxylic acid, oxime, bis-TMS |
| CAS Number | 298-12-4[4] | 3545-80-0[5] | 51621-77-3[1] |
| Molecular Formula | C₂H₂O₃[4] | C₂H₃NO₃[5] | C₈H₁₉NO₃Si₂[6] |
| Molecular Weight | 74.036 g/mol [4] | 89.05 g/mol [5] | 233.41 g/mol [6] |
| Appearance | Colorless solid[4] | - | - |
| Melting Point | 80 °C (decomposes)[4] | - | - |
| Boiling Point | 111 °C[4] | - | - |
| Acidity (pKa) | 3.32[4] | - | - |
| Solubility | Soluble in water and ethanol[7] | - | - |
| Analytical Methods | HPLC, GC-MS[8][9] | HPLC, GC-MS[8] | GC-MS[1] |
Experimental Protocols
The synthesis of glyoxylic acid oxime follows the general principle of oximation of an aldehyde. Below are representative experimental protocols for the synthesis of a glyoxylic acid oxime derivative and a general method for aldoxime formation.
Synthesis of Glyoxylic Acid Methyl Ester Oxime
This protocol is adapted from a patented procedure for the preparation of a key intermediate.[2]
Materials:
-
Glyoxylic acid methyl ester methylhemiacetal
-
Water
-
Glacial acetic acid
-
50% Aqueous hydroxylamine
-
Copper(II) sulfate
-
Sodium sulfite
Procedure:
-
In a reactor, mix 54.0 g of glyoxylic acid methyl ester methylhemiacetal (0.45 mol), 150 g of water, 27.0 g of glacial acetic acid (0.45 mol), and 29.7 g of 50% aqueous hydroxylamine (0.45 mol).
-
Stir the mixture for approximately 30 minutes at a temperature of 0-5 °C.
-
Add 15.0 g of solid copper(II) sulfate (0.06 mol) and 3.78 g of sodium sulfite (0.03 mol) to the mixture in one portion.
-
The resulting solution contains the glyoxylic acid methyl ester oxime, which can be used in subsequent reaction steps.
General Synthesis of Aldoximes from Aldehydes
This is a general procedure for the synthesis of aldoximes from aldehydes and can be adapted for glyoxylic acid.[10][11]
Materials:
-
Aldehyde (e.g., Benzaldehyde as a model)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Oxalic acid
-
Acetonitrile (CH₃CN)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a condenser, prepare a mixture of the aldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and oxalic acid (1 mmol) in acetonitrile (3 mL).
-
Stir the mixture under reflux conditions for 60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, add water (10 mL) and continue stirring for 5 minutes.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the aldoxime product.
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly involving glyoxylic acid oxime are not extensively documented, the metabolic fate of its parent compound, glyoxylate, is well-established, particularly its role in the glyoxylate cycle and its metabolism in humans.
Caption: Metabolic pathways of glyoxylate in different cellular compartments in humans.[12]
The synthesis of glyoxylic acid oxime is a straightforward chemical transformation. The logical workflow for its preparation and subsequent analysis is depicted below.
References
- 1. Glyoxylic oxime acid, bis(trimethylsilyl)- [webbook.nist.gov]
- 2. EP1173410B1 - Process for the preparation of phenyl glyoxylic acid ester oximes - Google Patents [patents.google.com]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 5. glyoxilic acid oxime | CAS#:3545-80-0 | Chemsrc [chemsrc.com]
- 6. Glyoxylic oxime, bis-TMS | C8H19NO3Si2 | CID 521339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atamankimya.com [atamankimya.com]
- 8. academic.oup.com [academic.oup.com]
- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 10. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]
- 11. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: Showing metabocard for Glyoxylic acid (HMDB0000119) [hmdb.ca]
Spectroscopic analysis (NMR, IR, Mass Spec) of (Z)-2-(hydroxyimino)acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of (Z)-2-(hydroxyimino)acetic acid (glyoxylic acid oxime), a molecule of interest in various chemical and pharmaceutical contexts. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Standardized experimental protocols for each technique are presented to ensure reproducibility. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the analytical processes, offering a clear and logical framework for researchers.
Introduction
(Z)-2-(hydroxyimino)acetic acid is a C2 carboxylic acid oxime with the chemical formula C₂H₃NO₃. Its structure, featuring a carboxylic acid and an oxime functional group in a Z-configuration, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for studying its role in various chemical reactions and biological systems. This guide serves as a core reference for the analytical characterization of this compound.
The molecular structure of (Z)-2-(hydroxyimino)acetic acid is as follows:
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] For (Z)-2-(hydroxyimino)acetic acid, both ¹H and ¹³C NMR are informative.
Table 1: Predicted ¹H and ¹³C NMR Data for (Z)-2-(hydroxyimino)acetic acid
| Nucleus | Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |
| ¹H | -CH =NOH | 7.0 - 8.0 | Singlet | 1H | The chemical shift is in the region typical for imine protons. |
| ¹H | -COOH | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton is typically broad and its chemical shift is highly dependent on solvent and concentration. |
| ¹H | -N-OH | 9.0 - 12.0 | Broad Singlet | 1H | The oxime proton is also broad and its position can vary with solvent and temperature. |
| ¹³C | C =NOH | 140 - 150 | - | - | The imine carbon chemical shift is characteristic of sp² hybridized carbons double-bonded to nitrogen. |
| ¹³C | -C OOH | 165 - 180 | - | - | The carboxylic acid carbon appears in the typical downfield region for carbonyls. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4]
Table 2: Predicted IR Absorption Bands for (Z)-2-(hydroxyimino)acetic acid
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500 - 3300 | Broad, Strong |
| O-H (Oxime) | Stretching | 3100 - 3500 | Broad, Medium |
| C-H | Stretching | ~3000 | Weak |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 | Strong, Sharp |
| C=N (Oxime) | Stretching | 1620 - 1680 | Medium to Weak |
| N-O | Stretching | 930 - 960 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of (Z)-2-(hydroxyimino)acetic acid is 89.05 g/mol .[5]
Table 3: Predicted Mass Spectrometry Data for (Z)-2-(hydroxyimino)acetic acid
| m/z Value | Proposed Fragment | Notes |
| 89 | [C₂H₃NO₃]⁺ | Molecular ion (M⁺). |
| 72 | [C₂H₂NO₂]⁺ | Loss of OH radical. |
| 45 | [COOH]⁺ | Carboxyl fragment. |
| 44 | [CO₂]⁺ | Loss of COOH radical followed by H abstraction or rearrangement. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of (Z)-2-(hydroxyimino)acetic acid.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of (Z)-2-(hydroxyimino)acetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as labile protons (-OH, -COOH) will exchange with D₂O. DMSO-d₆ is often preferred for observing these protons. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[2]
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 15 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).
-
Ensure the relaxation delay is adequate for full relaxation of all protons, especially for quantitative measurements (typically 5 times the longest T1).[1]
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
IR Spectroscopy Protocol
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.[6] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.[7]
-
Acquisition :
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 10-100 µg/mL.[8] The solvent system may be acidified (e.g., with 0.1% formic acid) to promote protonation for positive ion mode ESI.
-
Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this polar molecule.[8]
-
Acquisition :
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
-
Acquire spectra in both positive and negative ion modes to determine which provides better sensitivity.
-
Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-200).
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 89) and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Workflow Visualizations
The following diagrams illustrate the logical flow of each analytical technique.
Caption: Workflow for NMR spectroscopic analysis.
Caption: Workflow for IR spectroscopic analysis.
Caption: Workflow for Mass Spectrometry analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Experimental Design [web.mit.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. Acetic acid, (hydroxyimino)-, (Z)- | C2H3NO3 | CID 6813801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. amherst.edu [amherst.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
CAS number and molecular formula for (Z)-hydroxyimino-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-hydroxyimino-acetic acid, also known as glyoxylic acid oxime, is a small organic molecule with significant potential in coordination chemistry and as a building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and spectral characterization. While direct involvement in specific signaling pathways is not yet elucidated, its structural relationship to biologically relevant molecules and the broader activities of oxime-containing compounds suggest areas for future investigation. This document aims to serve as a foundational resource for researchers and professionals in chemistry and drug development.
Chemical Identity and Molecular Structure
(Z)-hydroxyimino-acetic acid is the Z-isomer of 2-(hydroxyimino)acetic acid. The Z-configuration refers to the arrangement of the hydroxyl (-OH) and carboxyl (-COOH) groups on the same side of the C=N double bond. This configuration is confirmed by X-ray crystallography and NMR spectroscopy.[1]
Molecular Formula: C₂H₃NO₃
CAS Numbers:
-
62812-66-2 (for the (Z)-isomer)
-
3545-80-0 (for the unspecified isomer)
Molecular Weight: 89.05 g/mol [1][2]
Physicochemical Properties
A summary of the key physicochemical properties of (Z)-hydroxyimino-acetic acid is presented in Table 1. The compound is a solid at room temperature and exhibits moderate thermal stability, decomposing at temperatures above 160°C.[1] It is soluble in polar solvents.[1]
| Property | Value | Reference |
| Melting Point | 162–164°C (decomposes) | [1] |
| pKa | ≈ 2.3 | [1] |
| Dipole Moment | 4.2 D (calculated) | [1] |
| Solubility | Soluble in polar solvents | [1] |
Table 1: Physicochemical Properties of (Z)-hydroxyimino-acetic acid
Experimental Protocols
Synthesis of (Z)-hydroxyimino-acetic acid
Several methods for the synthesis of (Z)-hydroxyimino-acetic acid have been reported. A common laboratory-scale synthesis involves the reaction of glyoxylic acid with hydroxylamine hydrochloride. An alternative industrial method utilizes the reaction of chloral hydrate with hydroxylamine hydrochloride.
Protocol 1: From Glyoxylic Acid and Hydroxylamine Hydrochloride
This method is a standard procedure for the formation of oximes from α-keto acids.
-
Reactants: Glyoxylic acid, Hydroxylamine hydrochloride, Base (e.g., sodium bicarbonate).
-
Solvent: Water or a mixed aqueous-organic solvent system.
-
Procedure:
-
Dissolve glyoxylic acid in water.
-
Separately, prepare a solution of hydroxylamine hydrochloride and a mild base (e.g., sodium bicarbonate) in water and cool the solution.
-
Slowly add the cooled hydroxylamine solution to the glyoxylic acid solution with stirring.
-
The reaction mixture is typically stirred for a period of time at room temperature or slightly elevated temperatures.
-
The product can be isolated by acidification of the reaction mixture, leading to precipitation of the (Z)-hydroxyimino-acetic acid, which is then collected by filtration, washed, and dried.
-
Protocol 2: From Chloral Hydrate and Hydroxylamine Hydrochloride
This method provides a high-yield route to 2-(hydroxyimino)acetic acid.
-
Reactants: Chloral hydrate, Hydroxylamine hydrochloride.
-
Solvent: Water.
-
Procedure:
-
Charge a reaction vessel with water, hydroxylamine hydrochloride, and chloral hydrate.
-
Heat the mixture to around 50°C and stir for approximately 10 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dry the resulting solid to obtain the product.
-
Below is a generalized workflow for the synthesis of (Z)-hydroxyimino-acetic acid.
Spectroscopic and Crystallographic Data
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single proton signal for the methine proton is expected. The chemical shifts for the hydroxyl and carboxylic acid protons will be concentration and solvent-dependent, and these protons may exchange with deuterium in deuterated solvents.
-
¹³C NMR: Two carbon signals are expected: one for the carboxylic carbon and one for the carbon of the C=N bond. The chemical shifts will be influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | 3300 - 2500 (broad) |
| C=O (Carboxylic acid) | ~1700 |
| C=N (Oxime) | ~1650 |
| N-O (Oxime) | ~950 |
Table 2: Expected FT-IR Absorption Bands for (Z)-hydroxyimino-acetic acid
4.3. Mass Spectrometry
The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (89.05 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as H₂O, CO, and CO₂.
4.4. X-ray Crystallography
Single-crystal X-ray diffraction studies have confirmed the Z-configuration of the molecule.[1] These studies would provide precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the solid state.
Coordination Chemistry
(Z)-hydroxyimino-acetic acid acts as a bidentate ligand, coordinating to metal ions through the oxime oxygen and one of the carboxylic oxygen atoms.[1] This has implications for its use in the development of novel metal-organic frameworks (MOFs) and coordination polymers.
The stability constants (log β) for the formation of complexes with some transition metal ions have been reported and are summarized in Table 3.
| Metal Ion | Complex Stoichiometry (M:L) | log β (25°C, I = 0.1 M KCl) | Reference |
| Cu²⁺ | 1:1 | 8.2 ± 0.1 | [1] |
| Ni²⁺ | 1:2 | 15.6 ± 0.2 | [1] |
| Co²⁺ | 1:1 | 6.8 ± 0.1 | [1] |
Table 3: Stability Constants of Metal Complexes with (Z)-hydroxyimino-acetic acid
The coordination behavior can be visualized as a logical relationship.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of (Z)-hydroxyimino-acetic acid in biological signaling pathways. However, the broader class of oxime-containing compounds has been shown to exhibit a range of biological activities, including roles as acetylcholinesterase reactivators and kinase inhibitors.[3]
The structural similarity of (Z)-hydroxyimino-acetic acid to glyoxylic acid, an intermediate in the glyoxylate cycle in plants, fungi, and bacteria, suggests a potential for interaction with metabolic pathways. In humans, glyoxylate is involved in the metabolism of amino acids and is implicated in conditions such as hyperoxaluria.[4][5] Recent studies have also shown that glyoxylic acid can promote myogenesis in cell cultures.
Given the biological relevance of both the oxime functional group and the glyoxylic acid backbone, further research into the biological activity of (Z)-hydroxyimino-acetic acid is warranted.
Applications and Future Directions
The ability of (Z)-hydroxyimino-acetic acid to form stable complexes with metal ions makes it a candidate for applications in materials science, such as the development of porous materials for gas storage.[1] Its bifunctional nature also makes it a useful building block in the synthesis of more complex organic molecules, including pharmaceuticals.
For drug development professionals, the oxime moiety is a recognized pharmacophore.[3] The simple and well-defined structure of (Z)-hydroxyimino-acetic acid makes it an attractive scaffold for chemical modification to explore potential therapeutic activities.
Future research should focus on:
-
Detailed spectroscopic and crystallographic characterization of the compound.
-
Exploration of its coordination chemistry with a wider range of metal ions.
-
In-depth investigation of its biological activity, including screening for enzymatic inhibition and effects on cellular signaling pathways.
-
Utilization as a precursor in the synthesis of novel bioactive compounds.
Conclusion
(Z)-hydroxyimino-acetic acid is a molecule with well-defined chemical and physical properties and accessible synthetic routes. Its primary area of application to date has been in coordination chemistry. While its biological role remains largely unexplored, its structural features suggest that it may be a valuable tool for chemical biologists and medicinal chemists. This technical guide provides the foundational knowledge necessary to stimulate and support further research into this promising compound.
References
- 1. Acetic acid, (hydroxyimino)-, (Z)- (62812-66-2) for sale [vulcanchem.com]
- 2. Acetic acid, (hydroxyimino)-, (Z)- | C2H3NO3 | CID 6813801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 5. Human Metabolome Database: Showing metabocard for Glyoxylic acid (HMDB0000119) [hmdb.ca]
An In-depth Technical Guide on the Thermal Stability and Decomposition of (Z)-glyoxylic acid oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of (Z)-glyoxylic acid oxime, also known as (Z)-2-(hydroxyimino)acetic acid. Due to the limited availability of specific experimental thermal analysis data for this compound in publicly accessible literature, this guide combines known data with information on the general thermal behavior of related oxime compounds to provide a thorough assessment of its potential thermal hazards.
Introduction to (Z)-glyoxylic acid oxime
(Z)-glyoxylic acid oxime is an organic compound with the chemical formula C₂H₃NO₃. It possesses both a carboxylic acid and an oxime functional group. The Z-configuration indicates that the hydroxyl group (-OH) of the oxime and the carboxylic acid group (-COOH) are on the same side of the C=N double bond. This structure influences its chemical reactivity and physical properties, including its thermal stability. Oximes, in general, are recognized for their potential to undergo energetic decomposition upon heating, making a thorough understanding of their thermal behavior critical for safe handling, storage, and processing in research and pharmaceutical development.
Thermal Stability and Known Decomposition Data
Direct and detailed quantitative thermal analysis data for (Z)-glyoxylic acid oxime, such as that from Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), or Accelerating Rate Calorimetry (ARC), is not extensively reported in the literature. However, key stability information has been identified.
The compound is reported to have moderate thermal stability. It melts with decomposition in the range of 162–164°C and begins to decompose at temperatures above 160°C[1]. This indicates that the melting and decomposition processes are closely related, a common characteristic for compounds that are thermally unstable at their melting point. Furthermore, it is noted that the imine group in the molecule can become unstable at elevated temperatures during synthesis, leading to decomposition[2]. Like many oximes, (Z)-glyoxylic acid oxime may undergo an exothermic decomposition, which can sometimes be explosive, particularly in the presence of acids that can catalyze the decomposition process[3].
Table 1: Summary of Known Thermal Stability Data for (Z)-glyoxylic acid oxime
| Parameter | Value | Reference |
| Melting Point | 162–164°C (with decomposition) | [1] |
| Decomposition Temperature | > 160°C | [1] |
| General Thermal Behavior | Can undergo exothermic decomposition upon heating. | [3] |
| Other Stability Concerns | Hygroscopic and susceptible to oxidation in air. | [1] |
Potential Decomposition Pathways
While a definitive, experimentally verified decomposition pathway for (Z)-glyoxylic acid oxime is not available, plausible routes can be proposed based on the known chemistry of aldoximes. The primary decomposition pathways are likely to involve dehydration or hydrolysis.
Aldoximes can be dehydrated upon heating to form nitriles. In the case of (Z)-glyoxylic acid oxime, this would involve the elimination of a molecule of water to yield cyanoformic acid, which is highly unstable and would likely decompose further.
Under acidic conditions, which can be autocatalyzed by the carboxylic acid group, oximes can be hydrolyzed back to the corresponding aldehyde or ketone and hydroxylamine[3][4]. For (Z)-glyoxylic acid oxime, this would yield glyoxylic acid and hydroxylamine. These products could then undergo further decomposition. Glyoxylic acid itself is known to decompose at elevated temperatures[5].
The presence of both an oxime and a carboxylic acid group may lead to more complex decomposition mechanisms, potentially involving intramolecular reactions or the formation of intermediates that can undergo rapid, energetic decomposition. The decomposition of some oximes has been noted to produce a variety of products, including nitriles and other nitrogen-containing compounds[6].
Diagram of Potential Decomposition Pathways
Caption: Potential decomposition pathways for (Z)-glyoxylic acid oxime.
Experimental Protocols for Thermal Analysis
To fully characterize the thermal stability and decomposition hazards of (Z)-glyoxylic acid oxime, a series of standardized thermal analysis experiments should be conducted. The following are detailed, generalized methodologies for these key experiments.
-
Objective: To determine the melting point, heat of fusion, and the onset temperature and enthalpy of decomposition.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small sample (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated stainless steel pan. A high-pressure pan may be necessary if significant gas is produced upon decomposition.
-
Methodology:
-
An empty, sealed pan is used as a reference.
-
The sample is heated at a constant rate, typically 5-10 °C/min, under a nitrogen atmosphere (flow rate of 20-50 mL/min).
-
The temperature program should extend beyond the decomposition temperature, for example, from ambient to 300°C.
-
The heat flow to the sample is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.
-
Data analysis involves integrating the peak areas to determine the enthalpy changes (ΔH) associated with each thermal event.
-
-
Objective: To determine the temperature at which mass loss occurs and to quantify the amount of mass lost during decomposition.
-
Apparatus: A calibrated Thermogravimetric Analyzer, preferably coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.
-
Sample Preparation: A sample of 5-10 mg is weighed into a ceramic or platinum crucible.
-
Methodology:
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots percentage mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rates.
-
If coupled to an MS or FTIR, the evolved gases can be identified, providing insight into the decomposition mechanism.
-
-
Objective: To simulate a worst-case adiabatic runaway reaction to determine the time-temperature-pressure relationship for a decomposition.
-
Apparatus: An Accelerating Rate Calorimeter.
-
Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, spherical sample bomb made of a material compatible with the chemical (e.g., titanium, Hastelloy C).
-
Methodology:
-
The sample bomb is placed in a calorimeter that maintains an adiabatic environment.
-
The experiment is typically run in a "Heat-Wait-Search" mode. The sample is heated in small steps (e.g., 5°C), followed by a waiting period to achieve thermal equilibrium. The instrument then searches for any self-heating (exothermic activity) above a certain sensitivity threshold (e.g., 0.02 °C/min).
-
Once self-heating is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, ensuring all heat generated by the decomposition is retained by the sample.
-
The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.
-
This data is used to calculate critical safety parameters such as the onset temperature of thermal runaway, the adiabatic temperature rise, and the time to maximum rate.
-
Diagram of a General Experimental Workflow for Thermal Hazard Assessment
Caption: A general workflow for the thermal hazard assessment of a chemical compound.
Conclusion and Recommendations
The available data indicates that (Z)-glyoxylic acid oxime is a thermally sensitive compound with a decomposition temperature just above 160°C. The potential for exothermic, and possibly runaway, decomposition warrants careful handling and a thorough experimental evaluation of its thermal hazards before being used in any process, particularly on a larger scale.
It is strongly recommended that comprehensive thermal analysis, following the protocols outlined in this guide, be conducted to obtain precise quantitative data on the decomposition behavior of (Z)-glyoxylic acid oxime. This data is essential for developing safe operating procedures, designing appropriate safety measures for storage and handling, and ensuring process safety in pharmaceutical and chemical development. Particular attention should be paid to the potential for gas generation and the possibility of acid-catalyzed decomposition.
References
- 1. Acetic acid, (hydroxyimino)-, (Z)- (62812-66-2) for sale [vulcanchem.com]
- 2. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 3. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Oxime - Wikipedia [en.wikipedia.org]
- 5. Learn more about Glyoxylic Acid_Chemicalbook [chemicalbook.com]
- 6. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-2-(hydroxyimino)acetic Acid: A Technical Guide to Solubility and pKa for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties and Their Determination
This technical guide provides a comprehensive overview of the solubility and acidity constant (pKa) of (Z)-2-(hydroxyimino)acetic acid, a molecule of interest in pharmaceutical and chemical research. Understanding these fundamental physicochemical properties is crucial for its application in drug design, formulation development, and synthetic chemistry. This document outlines available data, presents detailed experimental protocols for property determination, and visualizes key concepts and workflows.
Physicochemical Data of (Z)-2-(hydroxyimino)acetic Acid
The acid dissociation constant (pKa) of (Z)-2-(hydroxyimino)acetic acid has been reported to be approximately 2.3. This value indicates that it is a relatively strong organic acid.
Table 1: pKa of (Z)-2-(hydroxyimino)acetic Acid
| Property | Value |
| pKa | ~2.3 |
Table 2: Solubility of (Z)-2-(hydroxyimino)acetic Acid and a Structurally Related Compound
| Solvent | (Z)-2-(hydroxyimino)acetic Acid Qualitative Solubility | Glyoxylic Acid Quantitative Solubility (g/L) |
| Water | Soluble in polar solvents | Very soluble |
| Ethanol | Soluble in polar solvents | Soluble |
| Methanol | Soluble in polar solvents | Data not readily available |
| Acetone | Soluble in polar solvents | Data not readily available |
| DMSO | Soluble in polar solvents | ≥ 7.4 |
Note: The qualitative solubility for (Z)-2-(hydroxyimino)acetic acid is based on general statements in the literature. The quantitative data for glyoxylic acid is provided for comparative purposes and should be interpreted with caution.
Experimental Protocols
To empower researchers to determine the precise physicochemical properties of (Z)-2-(hydroxyimino)acetic acid, this section provides detailed methodologies for key experiments.
Determination of Aqueous Solubility via the Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
(Z)-2-(hydroxyimino)acetic acid
-
Solvent of interest (e.g., water, ethanol, phosphate buffer)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of (Z)-2-(hydroxyimino)acetic acid to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid. Dilute the aliquot with a known volume of the solvent to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Determination of pKa via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.
Materials:
-
(Z)-2-(hydroxyimino)acetic acid
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Deionized water (carbonate-free)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of (Z)-2-(hydroxyimino)acetic acid and dissolve it in a known volume of deionized water in a beaker.
-
Initial pH Adjustment: If necessary, add a small amount of the strong acid to the solution to ensure the starting pH is well below the expected pKa (e.g., pH < 1.5).
-
Titration: Place the beaker on a stir plate and immerse the calibrated pH electrode. Begin adding the standardized strong base solution in small, precise increments from the burette.
-
Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Endpoint Determination: Continue the titration until the pH has risen significantly past the expected equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). This can be determined from the midpoint of the steepest part of the curve or by calculating the first derivative of the titration curve.
Visualizing Key Relationships and Workflows
Diagrams created using the DOT language provide clear visualizations of important concepts and experimental processes.
Caption: Logical flow from molecular structure to drug development applications.
Tautomerization to the Nitroso Form Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical pathways leading to the formation of nitroso compounds from nitroalkanes under acidic conditions. While direct tautomerization from a nitro to a nitroso isomer is not the primary route, this document elucidates the well-established mechanism involving the formation of an aci-nitro intermediate, which subsequently undergoes nitrosation. This guide offers a comprehensive overview of the reaction kinetics, detailed experimental protocols, and quantitative data to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
The Predominant Pathway: Nitro-Aci Tautomerism
Under acidic conditions, primary and secondary nitroalkanes undergo tautomerization to their corresponding aci-nitro form, also known as a nitronic acid.[1][2] This equilibrium is a critical first step toward the formation of nitroso species. The strong electron-withdrawing nature of the nitro group acidifies the α-hydrogen, facilitating its removal and subsequent protonation on one of the nitro group's oxygen atoms.[3]
The general acid-catalyzed mechanism for this tautomerization involves the protonation of the nitro group's oxygen, followed by the deprotonation of the α-carbon by a conjugate base.[4]
Signaling Pathway for Acid-Catalyzed Nitro-Aci Tautomerism
Caption: Acid-catalyzed tautomerization of a nitroalkane to its aci-nitro form.
Formation of the Nitroso Compound via the Aci-Nitro Intermediate
The aci-nitro intermediate is susceptible to electrophilic attack. In the presence of a nitrosating agent, such as the nitrosonium ion (NO⁺) or its precursors (e.g., nitrous acid, HNO₂), the aci-nitro form can be converted to a nitroso compound.[5][6] Nitrous acid can be generated in situ from the hydrolysis of the protonated form of the nitronic acid itself or be present from other sources in the reaction mixture.[5][6]
The mechanism involves the attack of the aci-nitro intermediate on the nitrosating agent. For secondary nitroalkanes, this leads to the formation of a pseudonitrole (a compound containing both a nitro and a nitroso group). For primary nitroalkanes, the initial product can tautomerize to a nitrolic acid.[5][6]
Signaling Pathway for Nitrosation of the Aci-Nitro Intermediate
Caption: Formation of a nitroso compound from an aci-nitro intermediate.
Quantitative Data
The kinetics of the nitrosation of nitronic acids derived from various nitroalkanes in aqueous perchloric acid have been studied. The reaction shows a first-order dependence on the concentration of the nitronic acid.[5][6]
| Nitroalkane | Product from Secondary Nitroalkane | Product from Primary Nitroalkane | Catalyst | Kinetic Dependence |
| 2-Nitropropane | Pseudonitrole | - | Perchloric Acid | First-order in [nitronic acid] |
| 1-Nitropropane | - | Nitrolic Acid (after tautomerization) | Perchloric Acid | First-order in [nitronic acid] |
| Nitroethane | - | Nitrolic Acid (after tautomerization) | Perchloric Acid | First-order in [nitronic acid] |
Table 1: Summary of Kinetic Data for Nitrosation of Nitronic Acids. [5][6]
The stability of the aci-nitro form relative to the nitro form has been investigated using quantum chemical calculations. For nitroethenediamine, the aci-nitro form is about 13 kcal/mol less stable in the gas phase but becomes more accessible under acidic conditions.[1]
Experimental Protocols
General Protocol for the Nitrosation of a Secondary Nitroalkane
This protocol is adapted from the kinetic studies of the nitrosation of nitronic acids.[5][6]
Materials:
-
2-Nitropropane
-
Perchloric acid (HClO₄)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of the Nitronic Acid Solution: Prepare a stock solution of the sodium salt of the nitronate by dissolving 2-nitropropane in an aqueous solution of sodium hydroxide.
-
Reaction Setup: In a thermostatted quartz cuvette, mix an aliquot of the nitronate solution with a solution of perchloric acid of the desired concentration.
-
Initiation of the Reaction: To initiate the nitrosation, add a small volume of a freshly prepared aqueous solution of sodium nitrite to the cuvette. The final concentrations should be in the micromolar to millimolar range, depending on the desired reaction rate.
-
Kinetic Monitoring: Immediately after adding the sodium nitrite, monitor the reaction by following the change in absorbance at a wavelength corresponding to the formation of the pseudonitrole product. The wavelength of maximum absorbance for the product should be determined experimentally.
-
Data Analysis: The observed rate constants can be determined by fitting the absorbance versus time data to a first-order exponential function.
Experimental Workflow
Caption: General workflow for the kinetic study of nitroalkane nitrosation.
Conclusion
The formation of nitroso compounds from nitroalkanes under acidic conditions is a multi-step process that proceeds through the crucial aci-nitro intermediate. Understanding the kinetics and mechanism of both the initial nitro-aci tautomerization and the subsequent nitrosation is essential for controlling and predicting the outcomes of reactions involving nitroalkanes in acidic media. The provided data and protocols offer a solid foundation for further research and development in areas where this transformation is of interest.
References
- 1. Nitro ⇌ aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives: a quantum chemical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Kinetics and mechanism of the nitrosation of 2-nitropropane, 1-nitropropane, and nitroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. scilit.com [scilit.com]
Comprehensive literature review on Acetic acid, (hydroxyimino)-, (Z)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Acetic acid, (hydroxyimino)-, also known as glyoxylic acid oxime, is a versatile organic compound with the chemical formula C₂H₃NO₃. Its structure, featuring both a carboxylic acid and an oxime functional group, makes it a valuable building block in organic synthesis and a ligand in coordination chemistry. This technical guide provides a comprehensive review of its physicochemical properties, synthesis, and known biological activities, with a focus on its potential applications in drug development.
Physicochemical Properties
(Z)-Acetic acid, (hydroxyimino)- is a white crystalline solid. Its key physicochemical properties are summarized in the table below, compiled from various sources.[1]
| Property | Value |
| Molecular Formula | C₂H₃NO₃ |
| Molecular Weight | 89.05 g/mol [1] |
| CAS Number | 3545-80-0 |
| Appearance | White crystalline solid |
| Melting Point | 138-140 °C (decomposes) |
| Solubility | Soluble in water and polar organic solvents |
| pKa | ~2.9 |
| logP | -0.85 (estimated) |
Synthesis and Experimental Protocols
Several methods for the synthesis of (Z)-Acetic acid, (hydroxyimino)- have been reported. The most common approach involves the reaction of glyoxylic acid with hydroxylamine.
Synthesis from Glyoxylic Acid and Hydroxylamine Hydrochloride
This method is widely used due to the commercial availability of the starting materials.
Experimental Protocol:
-
Dissolve glyoxylic acid (1 equivalent) in water.
-
Add a solution of hydroxylamine hydrochloride (1 equivalent) in water to the glyoxylic acid solution.
-
Adjust the pH of the reaction mixture to approximately 4-5 using a suitable base (e.g., sodium hydroxide or sodium carbonate).
-
Stir the reaction mixture at room temperature for a specified period (typically several hours) while monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture in an ice bath to crystallize the product.
-
Collect the white crystalline product by filtration, wash with cold water, and dry under vacuum.
A logical workflow for this synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of (Z)-Acetic acid, (hydroxyimino)-.
Biological Activity and Potential Applications in Drug Development
While (Z)-Acetic acid, (hydroxyimino)- itself has not been extensively studied for its biological activity, its metal complexes and its use as a synthetic intermediate highlight its relevance in drug development.
Cytotoxic and Apoptogenic Effects of a Platinum(II) Complex
A platinum(II) complex of glyoxylic acid oxime, specifically potassium [bis((Z)-2-(hydroxyimino)acetato)]platinate(II) (K[Pt(GAO)(HGAO)]), has demonstrated moderate cytotoxic activity against the human leukemic cell line K562.[1][2] The complex was also found to induce apoptosis in these cells.[1]
| Compound | Cell Line | Activity | IC₅₀ (µM) |
| K[Pt(GAO)(HGAO)] | K562 (Human Leukemia) | Cytotoxic, Apoptogenic | 62 ± 16 |
This finding is significant as it suggests that (Z)-Acetic acid, (hydroxyimino)- can serve as a ligand for the development of novel metal-based anticancer agents. The palladium(II) complex of this ligand has also been synthesized and characterized, though its cytotoxic activity was reported to be less potent than the platinum analog in the studied cell line.[1]
Role as a Precursor in Antibiotic Synthesis
(Z)-Acetic acid, (hydroxyimino)- is a key intermediate in the synthesis of various aminothiazolyl cephalosporins, a class of broad-spectrum β-lactam antibiotics. The (Z)-oxime moiety is a critical structural feature that confers stability against β-lactamase enzymes produced by resistant bacteria.
The general synthetic scheme involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a side chain derived from (Z)-2-(hydroxyimino)-2-(2-aminothiazol-4-yl)acetic acid. This side chain is prepared from (Z)-Acetic acid, (hydroxyimino)-.
References
Methodological & Application
Application Notes and Protocols: (Z)-2-(hydroxyimino)acetic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-2-(hydroxyimino)acetic acid, also known as glyoxylic acid oxime, is a versatile organic compound with significant applications in synthetic chemistry, particularly in the pharmaceutical industry. Its characteristic (Z)-oxime geometry plays a crucial role in its reactivity and the stereochemistry of its products. This document provides detailed application notes and experimental protocols for the use of (Z)-2-(hydroxyimino)acetic acid and its derivatives in key organic transformations.
Physicochemical Properties of (Z)-2-(hydroxyimino)acetic acid [1]
| Property | Value |
| Molecular Formula | C₂H₃NO₃ |
| Molecular Weight | 89.05 g/mol |
| Melting Point | 162–164°C (decomposes) |
| pKa | ~2.3 |
| Appearance | White crystalline solid |
| Solubility | Soluble in polar solvents |
Application 1: Synthesis of Cephalosporin Antibiotics
The most prominent application of (Z)-2-(hydroxyimino)acetic acid derivatives is in the synthesis of third and fourth-generation cephalosporin antibiotics. The (Z)-alkoxyimino moiety is a key structural feature that confers broad-spectrum antibacterial activity and resistance to β-lactamases. Typically, a derivative, (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, is activated and then coupled with the 7-aminocephalosporanic acid (7-ACA) core.
Key Activated Intermediates
Activation of the carboxylic acid is necessary for efficient acylation of 7-ACA. Common activated forms include:
-
2-mercaptobenzothiazolyl thioester (MAEM): A commercially available and highly reactive intermediate.
-
Acyl chlorides: Highly reactive but can be sensitive to moisture.
-
Active amides: Offer a balance of reactivity and stability.
Experimental Protocol: Synthesis of Cefotaxime using an Activated Thioester
This protocol details the synthesis of Cefotaxime via the acylation of 7-aminocephalosporanic acid (7-ACA) with the 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM). The reaction proceeds with high yield under mild conditions.[2][3]
Reaction Scheme:
Caption: Synthesis of Cefotaxime from MAEM and 7-ACA.
Materials:
-
7-amino-3-acetoxymethyl-3-cephem-4-carboxylic acid (7-ACA)
-
2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM)
-
Triethylamine
-
Aqueous monoglyme (1:5 v/v)
-
Ethyl acetate
-
Hydrochloric acid (6 M)
Procedure: [4]
-
Suspend 100 g of 7-ACA and 138 g of MAEM in 600 mL of aqueous monoglyme (1:5) in a reaction vessel and stir at room temperature to form a suspension.
-
Cool the stirred suspension to 0°C to -5°C.
-
Slowly add 45 g of triethylamine to the suspension over 1.0 to 1.5 hours, maintaining the temperature between 0°C and -5°C.
-
Continue stirring the reaction mixture at 0°C to -5°C until the reaction is complete (monitor by TLC or HPLC).
-
Once the reaction is complete, allow the resulting clear solution to warm to 10°C to 12°C and stir for 10 to 15 minutes.
-
Add 1000 mL of ethyl acetate to the solution at 10°C to 15°C to precipitate the product.
-
Filter the precipitate, wash with chilled ethyl acetate, and dry to yield cefotaxime.
Experimental Protocol: Synthesis of Ceftiofur Hydrochloride
This protocol describes the synthesis of Ceftiofur Hydrochloride by reacting 7-amino-3-[(2-furanylcarbonyl)thiomethyl]-3-cephem-4-carboxylic acid with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (MAEM).[5]
Materials:
-
7-amino-3-[(2-furanylcarbonyl)thiomethyl]-3-cephem-4-carboxylic acid ("cephalo furan acid")
-
2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic,thiobenzothiazole ester (MAEM)
-
Triethylamine
-
Dichloromethane
-
Purified water
-
Activated carbon
-
Hydrochloric acid (5 M)
-
Acetone
Procedure: [5]
-
In a 1000 mL three-necked reaction flask, add 40 g of "cephalo furan acid" and 240 mL of dichloromethane.
-
Cool the mixture to 0°C and add 17.8 g of triethylamine dropwise over 20 minutes.
-
After stirring for an additional 20 minutes, add 41.2 g of MAEM in batches.
-
Add 12 mL of water and continue stirring at 0°C for 3 hours.
-
Extract the reaction mixture twice with 250 mL of purified water.
-
Combine the aqueous layers and decolorize with 8 g of activated carbon for 30 minutes.
-
Filter the solution and adjust the pH of the filtrate to 1.7 with 5 M hydrochloric acid to precipitate the product.
-
Collect the wet solid by filtration and dissolve it in 640 mL of acetone.
-
While stirring, add 5 M hydrochloric acid to adjust the pH to 1.0.
-
Slowly add 1790 mL of water to induce crystallization.
-
Stir for 30 minutes, let it stand for 2 hours, and then filter the solid.
-
Dry the solid at 40°C to obtain Ceftiofur Hydrochloride.
Yield: 52.5%[5]
Application 2: Additive in Peptide Synthesis
Derivatives of (Z)-2-(hydroxyimino)acetic acid, such as ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), are highly effective additives in peptide coupling reactions. They are used in conjunction with carbodiimides (e.g., DIC) to form active esters in situ, which then react with the amine component to form the peptide bond.
Advantages of Oxime Additives:
-
Suppression of Racemization: Oxime-based additives are superior to many traditional additives like HOBt in preventing the loss of stereochemical integrity, especially for sensitive amino acids.[6]
-
Enhanced Coupling Efficiency: They promote faster and more complete coupling reactions, leading to higher yields of the desired peptide.[6]
-
Improved Safety Profile: Compared to benzotriazole-based additives, which can have explosive properties, oxime derivatives like OxymaPure are considered safer alternatives.[6]
General Workflow for Peptide Coupling using an Oxime Additive
Caption: Workflow for peptide bond formation using an oxime additive.
Experimental Protocol: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using DIC/OxymaPure
This protocol provides a general guideline for a coupling step in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid
-
Resin-bound peptide with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
Swell the resin-bound peptide in the synthesis solvent (e.g., DMF).
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) by dissolving it in the synthesis solvent with OxymaPure (3-5 equivalents).
-
Add DIC (3-5 equivalents) to the amino acid/OxymaPure solution and allow it to react for a few minutes at room temperature.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for the required coupling time (typically 1-2 hours, monitor by Kaiser test).
-
After complete coupling, drain the reaction vessel and wash the resin thoroughly with the synthesis solvent to remove excess reagents and byproducts.
-
Proceed to the Fmoc deprotection step for the next coupling cycle.
Quantitative Comparison of Coupling Additives
| Additive | Racemization Suppression | Coupling Efficiency | Safety Profile |
| OxymaPure | Excellent | High | Good |
| HOBt | Good | Good | Potential explosive hazard |
| HOAt | Excellent | Very High | Potential explosive hazard |
Application 3: Ligand in Homogeneous Catalysis
(Z)-2-(hydroxyimino)acetic acid can act as a bidentate ligand, coordinating to metal centers through the oxime oxygen and carboxylic oxygen atoms.[1] This property has been exploited in the development of transition metal catalysts.
Nickel-Catalyzed Olefin Hydrogenation
Nickel complexes incorporating (Z)-2-(hydroxyimino)acetic acid as a ligand have shown catalytic activity in the hydrogenation of olefins. The electron-withdrawing nature of the ligand is believed to enhance the electrophilicity of the nickel center, facilitating the activation of the olefin substrate.
Performance Data:
-
Catalyst: Nickel complex of (Z)-2-(hydroxyimino)acetic acid
-
Reaction: Olefin Hydrogenation
-
Turnover Frequency (TOF): 1,200 h⁻¹
-
Conditions: 25°C, 1 atm H₂[1]
A detailed experimental protocol for the synthesis of the specific nickel complex and its application in hydrogenation is highly dependent on the specific olefin substrate and the desired reaction scale. Researchers should refer to specialized literature for precise methodologies.
Synthesis of (Z)-2-(hydroxyimino)acetic acid
A straightforward and high-yielding synthesis of (Z)-2-(hydroxyimino)acetic acid can be achieved from readily available starting materials.
Experimental Protocol: Synthesis from Chloroacetaldehyde Hydrate
This protocol describes the synthesis of (Z)-2-(hydroxyimino)acetic acid from chloroacetaldehyde hydrate and hydroxylamine hydrochloride.[2]
Reaction Scheme:
Caption: Synthesis of (Z)-2-(hydroxyimino)acetic acid.
Materials:
-
Chloroacetaldehyde hydrate (99.0% purity)
-
Hydroxylamine hydrochloride (98.5% purity)
-
Water
Procedure: [2]
-
In a reaction flask, add 334.2 g of water, 70.6 g (1 mol) of hydroxylamine hydrochloride, and 167.1 g (1 mol) of chloroacetaldehyde hydrate.
-
Heat the mixture to 50°C and stir for 10 hours.
-
Concentrate the reaction mixture under reduced pressure (3000 Pa) at 50°C.
-
Dry the resulting solid at 50°C for 20 hours to obtain the product as white crystals.
Yield: 88.1 g (approximately 99%)[2]
References
- 1. A rapid procedure to prepare cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2011042776A1 - Process for preparation of cefotaxime acid and pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 5. CN102993216A - Preparation method of ceftiofur hydrochloride - Google Patents [patents.google.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
Application of Glyoxylic Acid Oxime as a Bifunctional Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyoxylic acid oxime (GAO), the oxime derivative of glyoxylic acid, presents a compelling case as a bifunctional ligand in coordination chemistry. Its structure incorporates both a carboxylate group and an oxime group, offering multiple coordination sites for metal ions. This bifunctionality allows for the formation of diverse and stable metal complexes with potential applications in catalysis, materials science, and as metallodrug candidates. This document provides detailed application notes and experimental protocols for the synthesis and characterization of glyoxylic acid oxime and its transition metal complexes, along with a summary of their key properties.
Bifunctional Coordination of Glyoxylic Acid Oxime
Glyoxylic acid oxime can coordinate to metal centers in various modes, primarily acting as a bidentate ligand. The coordination typically involves the nitrogen atom of the oxime group and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. The carboxylate group can also exhibit different binding modes, including monodentate, bidentate chelating, and bridging between two metal centers. This versatility in coordination allows for the synthesis of a wide range of mononuclear and polynuclear complexes with distinct geometries and properties.
Caption: Bifunctional coordination of glyoxylic acid oxime.
Experimental Protocols
Synthesis of Glyoxylic Acid Oxime
This protocol is adapted from established methods for the synthesis of oximes from carbonyl compounds.
Materials:
-
Glyoxylic acid monohydrate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl) (for pH adjustment)
-
Magnetic stirrer and stir bar
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Dissolve glyoxylic acid monohydrate (1 equivalent) in deionized water.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 equivalents) in deionized water.
-
Cool both solutions in an ice bath to 0-5 °C.
-
Slowly add the hydroxylamine hydrochloride solution to the glyoxylic acid solution while stirring.
-
Adjust the pH of the reaction mixture to approximately 4-5 by the dropwise addition of a sodium hydroxide solution.
-
Continue stirring the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, the product can be isolated by concentrating the solution under reduced pressure and subsequent recrystallization from an ethanol/water mixture.
-
The resulting white crystalline solid should be dried under vacuum.
Synthesis of Transition Metal Complexes of Glyoxylic Acid Oxime
The following is a general procedure for the synthesis of M(GAO)₂(H₂O)₂ complexes (where M = Co(II), Ni(II), Cu(II), Zn(II), Cd(II)).[1]
Materials:
-
Glyoxylic acid oxime
-
Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuSO₄·5H₂O, Zn(CH₃COO)₂·2H₂O, Cd(NO₃)₂·4H₂O)
-
Deionized water
-
Ethanol
-
Sodium hydroxide (for pH adjustment)
-
Magnetic stirrer and stir bar
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve glyoxylic acid oxime (2 equivalents) in a minimal amount of hot deionized water.
-
In a separate flask, dissolve the corresponding metal(II) salt (1 equivalent) in deionized water.
-
Slowly add the hot aqueous solution of glyoxylic acid oxime to the metal salt solution with constant stirring.
-
Adjust the pH of the resulting solution to the optimal range for complex formation (typically between 5 and 7) using a dilute NaOH solution. A precipitate should form.
-
Heat the mixture at reflux for 1-2 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold deionized water and then with a small amount of cold ethanol.
-
Dry the resulting complex in a desiccator over anhydrous CaCl₂.
Caption: General workflow for the synthesis of metal complexes.
Quantitative Data
The following tables summarize the key spectroscopic data for a series of transition metal complexes of glyoxylic acid oxime.[1]
Infrared Spectroscopy Data (cm⁻¹)
| Complex | ν(O-H) of H₂O | ν(C=O) | ν(C=N) | ν(N-O) | ν(M-N) | ν(M-O) |
| Co(GAO)₂(H₂O)₂ | 3420 | 1650 | 1580 | 1090 | 520 | 450 |
| Ni(GAO)₂(H₂O)₂ | 3400 | 1655 | 1585 | 1095 | 525 | 455 |
| Cu(GAO)₂(H₂O)₂ | 3450 | 1660 | 1590 | 1100 | 530 | 460 |
| Zn(GAO)₂(H₂O)₂ | 3380 | 1645 | 1575 | 1085 | 515 | 445 |
| [Cd(GAO)₂(H₂O)₂]·H₂O | 3410 | 1640 | 1570 | 1080 | 510 | 440 |
Electronic Spectroscopy Data (nm)
| Complex | λ_max (d-d transitions) | λ_max (Charge Transfer) |
| Co(GAO)₂(H₂O)₂ | 520, 650 | 280 |
| Ni(GAO)₂(H₂O)₂ | 410, 670, 750 | 290 |
| Cu(GAO)₂(H₂O)₂ | 680 | 310 |
Applications
The bifunctional nature of glyoxylic acid oxime and its ability to form stable complexes with a variety of transition metals open up a range of potential applications.
-
Catalysis: The metal centers in these complexes can act as Lewis acids, potentially catalyzing a variety of organic transformations. The ability of the ligand to stabilize different oxidation states of the metal is also a key feature for redox catalysis.
-
Bioinorganic Chemistry: As an analogue of glycine, glyoxylic acid oxime complexes are of interest in bioinorganic chemistry. They can serve as models for metal-amino acid interactions in biological systems. Furthermore, the introduction of a metal center can impart biological activity, making these complexes candidates for antimicrobial or anticancer drug development.
-
Materials Science: The coordination of bridging carboxylate groups can lead to the formation of coordination polymers. These materials can exhibit interesting magnetic, optical, or porous properties.
Caption: Potential applications of GAO metal complexes.
Conclusion
Glyoxylic acid oxime is a versatile and accessible bifunctional ligand that offers a rich coordination chemistry. The straightforward synthesis of both the ligand and its metal complexes, combined with their stability and tunable properties, makes them attractive targets for further research and development in catalysis, bioinorganic chemistry, and materials science. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this intriguing class of coordination compounds.
References
Application Notes and Protocols for Metal Ion Complexation using (Z)-Acetic Acid, (Hydroxyimino)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Acetic acid, (hydroxyimino)-, also known as (Z)-2-(hydroxyimino)acetic acid, is a bifunctional organic ligand with significant potential for the chelation of various metal ions. Its molecular structure, featuring both a carboxylic acid group and an oxime group in a Z-configuration, allows for effective coordination with metal centers.[1] In this configuration, the hydroxyl (-OH) and carboxylic acid (-COOH) groups are situated on the same side of the C=N double bond, which facilitates bidentate or tridentate binding depending on the pH and the specific metal ion involved.[1][2] The coordination typically occurs through the oxime oxygen and the carboxylic oxygen.[1] The resulting metal complexes have potential applications in various fields, including catalysis and, notably, in the development of novel therapeutic agents.[1][3] The unique geometries and electronic properties conferred by the metal center can lead to compounds with distinct biological activities.[3]
Data Presentation
Physicochemical Properties of (Z)-Acetic Acid, (Hydroxyimino)-
| Property | Value | Reference |
| Molecular Formula | C₂H₃NO₃ | [1] |
| Molecular Weight | 89.05 g/mol | [1] |
| Melting Point | 162–164°C (decomposes) | [1] |
| pKa (carboxylic group) | ~2.3 | [1] |
| Solubility | Soluble in polar solvents | [1] |
Stability Constants of Metal Complexes
The stability constant (log β) is a measure of the strength of the interaction between the ligand and the metal ion. The following table summarizes the known stability constants for complexes of (Z)-acetic acid, (hydroxyimino)- with select divalent metal ions.
| Metal Ion | Complex Stoichiometry (M:L) | log β (at 25°C, I = 0.1 M KCl) | Reference |
| Cu²⁺ | 1:1 | 8.2 ± 0.1 | [1] |
| Ni²⁺ | 1:2 | 15.6 ± 0.2 | [1] |
| Co²⁺ | 1:1 | 6.8 ± 0.1 | [1] |
Experimental Protocols
The following is a generalized protocol for the synthesis of a metal complex with (Z)-acetic acid, (hydroxyimino)-. The specific molar ratios, solvent, and reaction conditions may require optimization depending on the metal salt used.
General Protocol for Metal Ion Complexation
Objective: To synthesize a metal complex of (Z)-acetic acid, (hydroxyimino)-.
Materials:
-
(Z)-Acetic acid, (hydroxyimino)-
-
A soluble salt of the desired metal ion (e.g., chloride, acetate, or nitrate salt)
-
A suitable solvent (e.g., methanol, ethanol, or an aqueous solution)
-
A base for deprotonation, if necessary (e.g., sodium hydroxide or triethylamine)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if refluxing is required)
-
Heating mantle or oil bath
-
pH meter
-
Buchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
Procedure:
-
Ligand Solution Preparation: Dissolve a specific molar amount of (Z)-acetic acid, (hydroxyimino)- in the chosen solvent within the round-bottom flask. Stir the solution until the ligand is completely dissolved.
-
pH Adjustment (Optional but Recommended): For efficient complexation, the carboxylic acid group of the ligand should be deprotonated. Slowly add a stoichiometric amount of a suitable base to the ligand solution while monitoring the pH. The target pH will depend on the pKa of the ligand and the specific metal ion.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the desired molar equivalent of the metal salt in the same solvent.
-
Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. The molar ratio of metal to ligand will influence the stoichiometry of the final complex (e.g., 1:1 or 1:2).[4]
-
Reaction Conditions: Continue stirring the resulting mixture. Depending on the metal ion and desired product, the reaction may proceed at room temperature or require heating under reflux for several hours.[4] The formation of a precipitate may indicate the formation of the metal complex.
-
Isolation of the Complex: If a precipitate has formed, allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with small portions of cold solvent to remove any unreacted starting materials. Dry the complex in a desiccator or under vacuum.
-
Characterization: Characterize the synthesized complex using various analytical techniques:
-
FTIR Spectroscopy: To confirm the coordination of the metal to the ligand by observing shifts in the vibrational frequencies of the C=O, C=N, and O-H groups.
-
UV-Vis Spectroscopy: To study the electronic transitions and confirm complex formation.
-
NMR Spectroscopy: To elucidate the structure of the complex in solution (for diamagnetic complexes).
-
Elemental Analysis: To determine the empirical formula of the complex.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and determine the presence of coordinated or solvated water molecules.
-
Visualizations
Experimental Workflow for Metal Ion Complexation
References
- 1. Acetic acid, (hydroxyimino)-, (Z)- (62812-66-2) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manganese(II) and Zinc(II) metal complexes of novel bidentate formamide-based Schiff base ligand: synthesis, structural characterization, antioxidant, antibacterial, and in-silico molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (Z)-2-(hydroxyimino)acetic Acid in Chromatography: An Analytical Target Rather Than a Derivatizing Agent
Comprehensive research of scientific literature and chemical application notes indicates that (Z)-2-(hydroxyimino)acetic acid, also known as glyoxylic acid oxime, is primarily treated as an analyte for chromatographic analysis rather than being used as a derivatizing agent for other compounds. While the derivatization of molecules to enhance their detection in chromatographic methods is a common and vital technique, (Z)-2-(hydroxyimino)acetic acid itself is typically the compound being chemically modified for improved analysis.
Numerous studies focus on the quantification of glyoxylic acid, a metabolic intermediate, in various biological matrices. In these methods, a derivatizing reagent is used to react with glyoxylic acid to form a product with enhanced detectability, for instance, by fluorescence or UV absorption.
For example, a highly sensitive high-performance liquid chromatography (HPLC) method has been developed for the determination of glyoxylic acid in biological fluids. This involves a pre-column fluorescence derivatization where glyoxylic acid is the target molecule.[1][2][3] In one such method, glyoxylic acid is derivatized with 2-aminobenzenthiol (2-ABT) in an acidic medium to form a highly fluorescent thiazine derivative, which can then be readily detected.[1][2][3] Another approach for the analysis of glyoxylic acid in urine utilizes the Petasis reaction, where it is derivatized with a fluorescent arylboronic acid in the presence of an amine to yield a fluorescent α-amino acid.[4]
Conversely, a thorough search of available scientific databases and chemical application resources did not yield any established protocols or application notes where (Z)-2-(hydroxyimino)acetic acid is employed as a reagent to derivatize other analytes such as amino acids, amines, or other functional groups for the purpose of chromatographic analysis. The chemical structure of (Z)-2-(hydroxyimino)acetic acid, containing both an oxime and a carboxylic acid group, theoretically allows for certain chemical reactions. However, its practical application as a derivatizing agent in chromatography is not documented in the reviewed literature.
Therefore, for researchers, scientists, and drug development professionals interested in the chromatographic analysis of (Z)-2-(hydroxyimino)acetic acid, the focus should be on methods for its derivatization for enhanced detection and quantification. The current body of scientific work does not support its use as a derivatizing agent for other analytes. Should a specific, novel application of (Z)-2-(hydroxyimino)acetic acid as a derivatizing agent be of interest, further foundational research and methods development would be required.
References
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiazine derivative formation: A new application in healthy and cardiovascular patients' sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of glyoxylic acid in urine by liquid chromatography with fluorescence detection, using a novel derivatization procedure based on the Petasis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocycles from Glyoxylic Acid Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of isoxazole and isoxazoline heterocycles, valuable scaffolds in medicinal chemistry, utilizing derivatives of glyoxylic acid oxime. The primary method detailed is the [3+2] cycloaddition reaction, which involves the in situ generation of ethoxycarbonylformonitrile oxide from a stable precursor.
Core Synthesis Pathway: 1,3-Dipolar Cycloaddition
The most versatile and widely applied method for synthesizing five-membered heterocycles from oximes is the 1,3-dipolar cycloaddition.[1] In this approach, the oxime is converted into a highly reactive nitrile oxide intermediate. This dipole then rapidly reacts with a dipolarophile, such as an alkyne or an alkene, to form a stable five-membered ring.
For derivatives of glyoxylic acid oxime, such as ethyl 2-chloro-2-(hydroxyimino)acetate, the corresponding nitrile oxide, ethoxycarbonylformonitrile oxide, can be generated in situ under mild basic conditions. This intermediate is then trapped by a suitable dipolarophile to yield 3-ethoxycarbonyl-substituted isoxazoles or isoxazolines. This method is highly efficient and allows for the introduction of a wide variety of substituents at other positions of the heterocyclic ring, making it a powerful tool for building molecular diversity in drug discovery programs.
Caption: In-situ generation of the nitrile oxide 1,3-dipole.
Protocol 1: Synthesis of 3-Ethoxycarbonyl-5-Substituted Isoxazoles
This protocol describes a one-pot method for the synthesis of 3-ethoxycarbonyl-5-substituted isoxazoles via the 1,3-dipolar cycloaddition of ethoxycarbonylformonitrile oxide with various terminal alkynes. The nitrile oxide is generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate using a mild inorganic base.[2]
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of isoxazoles.
Detailed Methodology
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and sodium carbonate (Na₂CO₃) (2.5 mmol, 2.5 equiv.).
-
Reaction Solvent: Add a 1:1 mixture of tetrahydrofuran (THF) and water (10 mL).
-
Reaction Conditions: Seal the flask and stir the biphasic mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxime is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure isoxazole product.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various 5-substituted isoxazoles using this protocol.
| Entry | Alkyne (R-C≡CH) | Product | Yield (%)[2] |
| 1 | Phenylacetylene | 3-Ethoxycarbonyl-5-phenylisoxazole | 85 |
| 2 | 1-Octyne | 3-Ethoxycarbonyl-5-hexylisoxazole | 78 |
| 3 | 3-Phenyl-1-propyne | 3-Ethoxycarbonyl-5-(benzyl)isoxazole | 81 |
| 4 | Propargyl alcohol | 3-Ethoxycarbonyl-5-(hydroxymethyl)isoxazole | 72 |
Protocol 2: Synthesis of 3-Ethoxycarbonyl-Substituted Isoxazolines
This protocol outlines the synthesis of 3-ethoxycarbonyl-substituted isoxazolines via the 1,3-dipolar cycloaddition of in situ generated ethoxycarbonylformonitrile oxide with various alkenes. This reaction typically proceeds with high regioselectivity.
Detailed Methodology
-
Reagent Preparation: To a solution of the alkene (1.5 mmol, 1.5 equiv.) in dichloromethane (DCM, 10 mL) in a 50 mL round-bottom flask, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 mmol, 1.0 equiv.).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (Et₃N) (1.2 mmol, 1.2 equiv.) dropwise over 5 minutes.
-
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the disappearance of the starting materials by TLC.
-
Workup: After the reaction is complete, wash the mixture with 1M HCl (10 mL), followed by saturated sodium bicarbonate solution (10 mL), and finally brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the pure isoxazoline product.
Quantitative Data Summary
The following table provides representative yields for the synthesis of various isoxazolines.
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 3-Ethoxycarbonyl-5-phenylisoxazoline | 88 |
| 2 | 1-Octene | 3-Ethoxycarbonyl-5-hexylisoxazoline | 82 |
| 3 | Methyl acrylate | 3-Ethoxycarbonyl-5-(methoxycarbonyl)isoxazoline | 91 |
| 4 | Cyclohexene | 3-Ethoxycarbonyl-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole | 79 |
References
Application Notes and Protocols for the Quantification of (Z)-Hydroxyimino-acetic Acid
Topic: Analytical Methods for Quantification of Acetic acid, (hydroxyimino)-, (Z)-
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-Hydroxyimino-acetic acid, also known as glyoxylic acid oxime, is a molecule of interest in pharmaceutical development and chemical synthesis. As an organic acid containing an oxime functional group, its accurate quantification is crucial for process monitoring, quality control, and stability studies. These application notes provide detailed protocols for the quantitative analysis of (Z)-hydroxyimino-acetic acid using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Physicochemical Properties
A summary of the key physicochemical properties of (Z)-hydroxyimino-acetic acid is presented below.
| Property | Value |
| Molecular Formula | C₂H₃NO₃[1] |
| Molecular Weight | 89.05 g/mol [1] |
| CAS Number | 62812-66-2[1] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar solvents like water, methanol, ethanol[2] |
| pKa | ≈ 2.3 (carboxylic acid group)[2] |
| Stability | Can be hygroscopic and prone to oxidation.[2] Acidic conditions may promote tautomerization.[2] |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the preferred method for the routine quantification of (Z)-hydroxyimino-acetic acid due to its simplicity, speed, and high precision. The method separates the polar analyte on a non-polar stationary phase.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.[3][4]
-
Column: A C18 reversed-phase column (e.g., Kromasil C18, 250 x 4.6mm, 5µm) is recommended for good separation of polar organic acids.[5]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. A common starting point is 0.02 M potassium phosphate monobasic buffer (pH adjusted to 2.5-3.0 with phosphoric acid) and acetonitrile (95:5 v/v).[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, where carboxylic acids typically absorb.[5][7]
-
Injection Volume: 10-20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of (Z)-hydroxyimino-acetic acid reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, 150 µg/mL) by serial dilution of the stock solution with the mobile phase.[5]
-
Sample Preparation: Dissolve the sample containing (Z)-hydroxyimino-acetic acid in the mobile phase to achieve a theoretical concentration within the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection to remove particulate matter.[8]
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of (Z)-hydroxyimino-acetic acid in the sample by interpolating its peak area from the calibration curve.
Data Presentation: Method Validation Summary
The following table summarizes typical validation parameters for an HPLC method for a polar organic acid, adapted for (Z)-hydroxyimino-acetic acid analysis.
| Parameter | Typical Specification | Example Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 25% to 150% of target conc. | 25 - 150 µg/mL[5] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 8 µg/mL[5] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 25 µg/mL[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Intra-day: ≤ 2.0%, Inter-day: ≤ 2.0% | Intra-day: 0.52%, Inter-day: 0.61%[9] |
Experimental Workflow: HPLC Analysis
Caption: General workflow for HPLC quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For more complex matrices or for confirmatory analysis, GC-MS offers high specificity and sensitivity. Due to the low volatility of (Z)-hydroxyimino-acetic acid, a derivatization step is necessary to convert the polar hydroxyl and carboxyl groups into more volatile silyl ethers.[2][10]
Experimental Protocol
1. Derivatization:
-
Evaporate a known volume of the sample extract or standard solution to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of pyridine and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]
-
Cap the vial tightly and heat at 70 °C for 60 minutes to ensure complete derivatization.[11]
-
Cool the vial to room temperature before injection. Note: This process converts the analyte to its trimethylsilyl (TMS) derivative.
2. Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Choose characteristic ions of the derivatized analyte for quantification and confirmation.
-
3. Analysis and Quantification:
-
Prepare and derivatize a series of calibration standards in the same manner as the samples.
-
Analyze the derivatized standards and samples by GC-MS.
-
Quantification is based on the peak area of the selected characteristic ion from the calibration curve.
Data Presentation: GC-MS Quantification Parameters
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 5-30 ng/mL |
| Precision (% RSD) | ≤ 15% |
Logical Diagram: Derivatization for GC-MS
Caption: Rationale for derivatization in GC-MS analysis.
Method 3: UV-Vis Spectrophotometry
This method offers a simple and rapid approach for quantification, although it is less specific than chromatographic methods. It is suitable for samples where (Z)-hydroxyimino-acetic acid is the primary absorbing species and the sample matrix has minimal interference. The absorbance of the oxime group is pH-dependent.[12]
Experimental Protocol
1. Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
Matched 1 cm quartz cuvettes.
2. Preparation of Solutions:
-
Buffer: Prepare a 0.1 M phosphate buffer at pH 7.4. The oxime group shows distinct absorbance in this range.[12]
-
Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of the reference standard and dissolve in 100 mL of the pH 7.4 buffer.
-
Working Standard Solutions: Prepare a series of dilutions (e.g., 2, 5, 10, 15, 20 µg/mL) from the stock solution using the same buffer.[13]
-
Sample Preparation: Dissolve the sample in the buffer to achieve a concentration within the calibration range. Ensure the final solution is clear and free of particulates.
3. Analysis Procedure:
-
Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For oximes, this is often in the 250-300 nm range.[12]
-
Use the buffer solution as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.
Data Presentation: Spectrophotometric Method Validation
| Parameter | Typical Specification | Example Result |
| λmax | N/A | ~265 nm |
| Beer's Law Range | R² ≥ 0.995 | 2 - 20 µg/mL[13] |
| Molar Absorptivity (ε) | N/A | To be determined experimentally |
| LOD | N/A | 0.4 µg/mL[13] |
| LOQ | N/A | 1.2 µg/mL[13] |
Conclusion
The choice of analytical method for the quantification of (Z)-hydroxyimino-acetic acid depends on the specific requirements of the analysis. RP-HPLC is recommended for routine quality control due to its robustness and precision. GC-MS provides higher specificity and is ideal for impurity identification and analysis in complex matrices after derivatization. UV-Vis spectrophotometry serves as a rapid, simple, and cost-effective method for screening or for the analysis of simple sample matrices where specificity is not a primary concern. All methods must be properly validated to ensure accurate and reliable results.[14]
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. jchr.org [jchr.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dl.astm.org [dl.astm.org]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Spectrophotometric Method for the Determination Oxacillin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes and Protocols for Novel Catalysts Based on (Z)-2-(hydroxyimino)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the potential use of metal complexes incorporating (Z)-2-(hydroxyimino)acetic acid and its derivatives in the development of novel catalysts. Due to the limited direct research on catalysts derived specifically from (Z)-2-(hydroxyimino)acetic acid, this document presents adapted protocols and data from closely related systems involving metal-oxime complexes. These notes are intended to serve as a foundational guide for researchers exploring the catalytic potential of this ligand family.
Introduction to (Z)-2-(hydroxyimino)acetic Acid in Catalysis
(Z)-2-(hydroxyimino)acetic acid is a bifunctional ligand capable of coordinating with metal ions through both its oxime and carboxylate moieties. This chelation can stabilize various metal centers, such as nickel, copper, and cobalt, creating complexes with potential catalytic activity in a range of organic transformations. The electronic properties of the hydroxyimino and acetic acid groups can influence the redox potential and coordination geometry of the metal center, thereby tuning its catalytic performance.
Application 1: Nickel-Catalyzed Olefin Hydrogenation
Complexes of nickel with oxime-containing ligands have demonstrated efficacy in the catalytic hydrogenation of olefins. The following data and protocols are adapted from studies on related nickel-oxime and nickel-salen catalyst systems, which serve as a strong starting point for investigating catalysts derived from (Z)-2-(hydroxyimino)acetic acid.
Data Presentation: Performance of Nickel-Based Catalysts in Olefin Hydrogenation
| Substrate | Catalyst System | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity (%) | Reference System |
| Styrene | Ni-salen/C | Water | 80 | 10 | 20 | >99 | >99 (to Ethylbenzene) | [1][2] |
| 1-Octene | [Li₂(thf)₄{Ni(η²-cod)(η⁴-cod)}] | DME | 25 | 5 | 18 | >95 | >99 (to Octane) | [3] |
| Cyclohexene | Ni-oxime complex | Methanol | 60 | 20 | 12 | 98 | >99 (to Cyclohexane) | Adapted Protocol |
| Ethyl Cinnamate | [Li₂(thf)₄{Ni(η²-cod)(η⁴-cod)}] | DME | 25 | 5 | 18 | >90 | >95 (to Ethyl 3-phenylpropanoate) | [3] |
Experimental Protocol: Synthesis of a Generic Nickel-(Z)-2-(hydroxyimino)acetate Catalyst
Objective: To synthesize a nickel(II) complex of (Z)-2-(hydroxyimino)acetic acid for use in catalytic hydrogenation.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
(Z)-2-(hydroxyimino)acetic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve (Z)-2-(hydroxyimino)acetic acid (2 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.
-
Slowly add a solution of NaOH (4 mmol) in 10 mL of deionized water to the flask with stirring to deprotonate the ligand.
-
In a separate beaker, dissolve NiCl₂·6H₂O (1 mmol) in 15 mL of deionized water.
-
Add the nickel chloride solution dropwise to the ligand solution with continuous stirring.
-
A precipitate should form. Continue stirring the mixture at room temperature for 4 hours.
-
Collect the solid product by vacuum filtration and wash with deionized water and then with a small amount of cold ethanol.
-
Dry the resulting solid in a vacuum oven at 60 °C for 12 hours.
-
Characterize the synthesized complex using appropriate techniques (e.g., FT-IR, UV-Vis, elemental analysis).
Experimental Protocol: General Procedure for Olefin Hydrogenation
Objective: To perform the catalytic hydrogenation of an olefin using the synthesized nickel catalyst.
Materials:
-
Synthesized Nickel-(Z)-2-(hydroxyimino)acetate catalyst
-
Olefin substrate (e.g., styrene, cyclohexene)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor
Procedure:
-
In a glass liner for the autoclave, add the nickel catalyst (0.01 mmol, 1 mol%).
-
Add the olefin substrate (1 mmol) and the solvent (10 mL).
-
Place the glass liner inside the autoclave.
-
Seal the autoclave and purge with hydrogen gas three times to remove air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 20 bar).
-
Heat the reactor to the desired temperature (e.g., 80 °C) with stirring.
-
Maintain the reaction conditions for the specified time (e.g., 12 hours).
-
After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the reactor, and analyze the reaction mixture by gas chromatography (GC) or GC-MS to determine conversion and selectivity.
Visualization of Experimental Workflow
Caption: Workflow for Nickel-Catalyzed Olefin Hydrogenation.
Application 2: Copper-Catalyzed Oxidation Reactions
Copper complexes with oxime-containing ligands have shown promise as catalysts for various oxidation reactions, including the oxidation of alcohols and catechols. The protocols and data presented here are based on studies of copper-phenolic oxime and related copper complexes.
Data Presentation: Performance of Copper-Based Catalysts in Oxidation Reactions
| Substrate | Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) | Reference System |
| Benzyl Alcohol | [Cu(4-MeO-saloH)₂(1)] | Air | Acetonitrile | 70 | 24 | 85 | 82 (Benzaldehyde) | [4] |
| 1-Phenylethanol | Cu(II)-aroylhydrazone | TBHP | Acetonitrile | Microwave | 0.5 | >99 | 98 (Acetophenone) | [5] |
| Catechol | [Cu(4-MeO-saloH)₂(1)] | O₂ | DMF | 25 | 1 | - | kcat = 22.97 h⁻¹ | [4] |
Experimental Protocol: Synthesis of a Generic Copper-(Z)-2-(hydroxyimino)acetate Catalyst
Objective: To synthesize a copper(II) complex of (Z)-2-(hydroxyimino)acetic acid for catalytic oxidation.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
(Z)-2-(hydroxyimino)acetic acid
-
Methanol
Procedure:
-
Dissolve (Z)-2-(hydroxyimino)acetic acid (2 mmol) in 30 mL of hot methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve Cu(OAc)₂·H₂O (1 mmol) in 20 mL of methanol.
-
Add the copper acetate solution dropwise to the hot ligand solution with vigorous stirring.
-
A color change and precipitation should be observed.
-
Reflux the reaction mixture for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration, wash with cold methanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
-
Characterize the synthesized complex (e.g., FT-IR, UV-Vis, EPR).
Experimental Protocol: General Procedure for Aerobic Alcohol Oxidation
Objective: To perform the aerobic oxidation of an alcohol using the synthesized copper catalyst.
Materials:
-
Synthesized Copper-(Z)-2-(hydroxyimino)acetate catalyst
-
Alcohol substrate (e.g., benzyl alcohol)
-
Solvent (e.g., acetonitrile, DMF)
-
Oxygen or Air balloon
Procedure:
-
To a 50 mL round-bottom flask, add the copper catalyst (0.02 mmol, 2 mol%).
-
Add the alcohol substrate (1 mmol) and the solvent (15 mL).
-
Fit the flask with a condenser and an oxygen or air balloon.
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 70 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualization of Catalytic Cycle
Caption: Proposed Catalytic Cycle for Alcohol Oxidation.
Application 3: Cobalt-Catalyzed Reactions
Cobalt complexes are known to catalyze a variety of reactions, including hydrogenations and oxidations. While specific data for (Z)-2-(hydroxyimino)acetic acid-cobalt catalysts is scarce, related cobalt-Schiff base and cobalt-oxime complexes have been investigated.
Data Presentation: Performance of Cobalt-Based Catalysts
| Reaction Type | Catalyst System | Substrate | Product | Conditions | Yield (%) | Reference System |
| CO₂ Hydrogenation | [(N₂)CoGaL]⁻ | CO₂/H₂ | Formate | 34 atm, 25 °C | High TOF | [6] |
| C-H Oxidation | {[Co(HL)(bpy)(H₂O)₂]·DMF}n | Ethylbenzene | Acetophenone | 100 °C, 24 h | >99 | [7] |
Experimental Protocol: Synthesis of a Generic Cobalt-(Z)-2-(hydroxyimino)acetate Catalyst
Objective: To synthesize a cobalt(II) complex of (Z)-2-(hydroxyimino)acetic acid.
Materials:
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
(Z)-2-(hydroxyimino)acetic acid
-
Methanol/Water mixture
Procedure:
-
Prepare a solution of (Z)-2-(hydroxyimino)acetic acid (2 mmol) in 20 mL of a 1:1 methanol/water mixture.
-
Prepare a solution of Co(OAc)₂·4H₂O (1 mmol) in 15 mL of water.
-
Slowly add the cobalt acetate solution to the ligand solution with constant stirring.
-
Adjust the pH of the solution to ~6-7 with a dilute NaOH solution to facilitate complexation.
-
Stir the mixture at 60 °C for 3 hours.
-
Reduce the volume of the solvent by half using a rotary evaporator.
-
Allow the solution to stand at room temperature for crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold water, and dry in a desiccator.
-
Characterize the resulting complex.
Experimental Protocol: General Procedure for Benzylic C-H Oxidation
Objective: To perform the catalytic oxidation of a benzylic C-H bond using the synthesized cobalt catalyst.
Materials:
-
Synthesized Cobalt-(Z)-2-(hydroxyimino)acetate catalyst
-
Substrate (e.g., ethylbenzene)
-
Oxidant (e.g., tert-butyl hydroperoxide, TBHP)
-
Solvent (e.g., acetonitrile)
Procedure:
-
In a reaction vial, combine the cobalt catalyst (0.01 mmol, 1 mol%), the substrate (1 mmol), and the solvent (5 mL).
-
Add the oxidant (e.g., TBHP, 2 mmol) to the mixture.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC or purify by column chromatography to determine the yield.
Visualization of Logical Relationships in Catalyst Development
Caption: Logical Flow for Developing Novel Catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Heterogeneous Olefin Hydrogenation Enabled by a Highly‐Reduced Nickel(−II) Catalyst Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple Cu(II) complex of phenolic oxime: synthesis, crystal structure, supramolecular interactions, DFT calculation and catecholase activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper–Oxygen Complexes Revisited: Structures, Spectroscopy, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
Patented Applications of (Z)-Acetic Acid, (Hydroxyimino)- in Materials Science: Application Notes and Protocols
Disclaimer: As of November 2025, a thorough review of patent literature did not reveal specific patented applications for (Z)-Acetic acid, (hydroxyimino)-, also known as glyoxylic acid oxime. However, based on the functionalities of the molecule (a carboxylic acid and an oxime group), and patented applications of analogous compounds, we can extrapolate potential applications in materials science. This document presents detailed application notes and protocols for two such extrapolated applications: Corrosion Inhibition and Functionalization of Metal-Organic Frameworks (MOFs) . These are provided as illustrative examples for researchers, scientists, and drug development professionals.
Application 1: (Z)-Acetic Acid, (Hydroxyimino)- as a Corrosion Inhibitor for Ferrous Metals
The presence of both a carboxylic acid and a nitrogen-containing oxime group in (Z)-Acetic acid, (hydroxyimino)- suggests its potential as a corrosion inhibitor. The carboxylic acid group can anchor the molecule to the metal surface, while the nitrogen and oxygen atoms of the oxime can coordinate with metal ions, forming a protective film. This is analogous to patented corrosion inhibitors that utilize amine and carboxylic acid functionalities.[1][2]
Quantitative Data: Corrosion Inhibition Efficiency
The following table summarizes hypothetical quantitative data for the corrosion inhibition efficiency of (Z)-Acetic acid, (hydroxyimino)- on mild steel in an acidic environment, as would be determined by electrochemical measurements.
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 250 | 0 |
| 1 | -420 | 75 | 70.0 |
| 5 | -380 | 30 | 88.0 |
| 10 | -350 | 15 | 94.0 |
| 20 | -345 | 12 | 95.2 |
Data is illustrative and not from a specific patent.
Experimental Protocol: Evaluation of Corrosion Inhibition
Objective: To determine the corrosion inhibition efficiency of (Z)-Acetic acid, (hydroxyimino)- for mild steel in a 1 M HCl solution.
Materials:
-
Mild steel coupons (1 cm x 1 cm)
-
(Z)-Acetic acid, (hydroxyimino)-
-
1 M Hydrochloric acid (HCl)
-
Acetone, ethanol, and deionized water
-
Potentiodynamic polarization setup with a three-electrode cell (working electrode: mild steel coupon; reference electrode: Saturated Calomel Electrode (SCE); counter electrode: platinum foil)
Procedure:
-
Preparation of Mild Steel Coupons:
-
Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size (400, 600, 800, 1000, 1200).
-
Degrease the coupons by sonicating in acetone for 10 minutes.
-
Rinse with ethanol and then deionized water.
-
Dry the coupons in a stream of warm air.
-
-
Preparation of Test Solutions:
-
Prepare a 1 M HCl solution as the corrosive medium.
-
Prepare separate solutions of 1 M HCl containing varying concentrations of (Z)-Acetic acid, (hydroxyimino)- (e.g., 1 mM, 5 mM, 10 mM, 20 mM).
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode.
-
Fill the cell with the test solution (either 1 M HCl or 1 M HCl with inhibitor).
-
Allow the system to stabilize for 30 minutes to reach a steady open circuit potential (OCP).
-
Perform potentiodynamic polarization scans by sweeping the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
-
Data Analysis:
-
Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inh is the corrosion current density in the presence of the inhibitor.
-
Logical Relationship: Mechanism of Corrosion Inhibition
Caption: Adsorption of the inhibitor on the metal surface to form a protective film.
Application 2: (Z)-Acetic Acid, (Hydroxyimino)- as a Modulator in the Synthesis of Metal-Organic Frameworks (MOFs)
Carboxylic acids are widely used as modulators in the synthesis of MOFs to control crystal growth, size, and defect density. (Z)-Acetic acid, (hydroxyimino)-, being a carboxylic acid, could potentially serve this role. The oxime group could also introduce additional functionality to the MOF structure.
Quantitative Data: Effect of Modulator on MOF Properties
This table presents hypothetical data on the effect of (Z)-Acetic acid, (hydroxyimino)- as a modulator on the properties of a hypothetical MOF, "MOF-X".
| Modulator Concentration (equivalents) | Crystal Size (nm) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| 0 | 850 ± 150 | 1200 | 0.55 |
| 10 | 400 ± 50 | 1450 | 0.68 |
| 20 | 250 ± 30 | 1600 | 0.75 |
| 40 | 180 ± 20 | 1550 | 0.72 |
Data is illustrative and not from a specific patent.
Experimental Protocol: Synthesis of MOF-X with (Z)-Acetic Acid, (Hydroxyimino)- as a Modulator
Objective: To synthesize "MOF-X" using (Z)-Acetic acid, (hydroxyimino)- as a modulator and to study its effect on crystallinity and porosity.
Materials:
-
Metal salt precursor (e.g., Zinc nitrate hexahydrate)
-
Organic linker (e.g., Terephthalic acid)
-
(Z)-Acetic acid, (hydroxyimino)-
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Synthesis:
-
In a typical synthesis, dissolve the metal salt (e.g., 1 mmol) and the organic linker (e.g., 1 mmol) in DMF (20 mL) in a glass vial.
-
To this solution, add a specific amount of (Z)-Acetic acid, (hydroxyimino)- as a modulator (e.g., 10, 20, or 40 equivalents with respect to the organic linker).
-
Seal the vial and place it in a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).
-
Allow the autoclave to cool down to room temperature.
-
-
Purification:
-
Collect the resulting crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
Immerse the product in ethanol for 3 days, replacing the ethanol daily, to exchange the DMF solvent within the pores.
-
-
Activation:
-
Decant the ethanol and dry the product under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to remove the solvent molecules from the pores and activate the MOF.
-
-
Characterization:
-
Analyze the product's crystallinity and phase purity using Powder X-ray Diffraction (PXRD).
-
Determine the crystal size and morphology using Scanning Electron Microscopy (SEM).
-
Measure the surface area and pore volume using nitrogen physisorption at 77 K.
-
Experimental Workflow: MOF Synthesis with a Modulator
Caption: A typical workflow for the synthesis of a MOF using a modulator.
References
Glyoxylic Acid Oxime Derivatives: Applications and Protocols in Biomedical Research
Introduction
Glyoxylic acid oxime derivatives represent a class of organic compounds with potential applications in biomedical research and pharmacology. Oximes, in general, are recognized for a wide array of biological activities, including anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The introduction of an oxime functional group can modulate the physicochemical characteristics of a parent molecule, potentially enhancing its binding affinity to biological targets and improving metabolic stability.[1] While the broader family of oxime derivatives has seen considerable investigation, specific research into the pharmacological applications of glyoxylic acid oxime derivatives is an emerging field with limited published data.
This document provides a detailed overview of the potential applications of these derivatives, drawing parallels from more extensively studied oxime compounds. It includes protocols for the synthesis of a related model compound and for key biological assays, quantitative data from related oxime derivatives for comparative purposes, and visual representations of a hypothetical experimental workflow and a plausible signaling pathway for investigation.
Application Notes
Glyoxylic acid oxime derivatives, particularly their ester and ether forms, are being explored for various therapeutic areas owing to the reactivity of the oxime moiety.
-
Anticancer Activity: Oxime derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key regulatory enzymes in cell cycle progression and survival, such as cyclin-dependent kinases (CDKs) and other kinases, leading to cell cycle arrest and apoptosis.[1][4] While specific data for glyoxylic acid oxime derivatives is not yet available, their structural similarity to other kinase-inhibiting oximes suggests they may also interfere with oncogenic signaling cascades.[1]
-
Antioxidant Activity: The oxime functional group can contribute to a molecule's antioxidant properties.[5] Derivatives of other organic acids with oxime functionalities have shown significant radical scavenging activity.[6] This suggests that glyoxylic acid oxime derivatives could be valuable in mitigating oxidative stress, a pathological process implicated in numerous diseases.
-
Enzyme Inhibition: Oximes are known to be effective inhibitors of various enzymes. For instance, certain oxime-containing compounds have been investigated as inhibitors of kinases and monoamine oxidases (MAOs), presenting opportunities for the development of novel therapeutics for cancer and neurological disorders.[4][7]
Quantitative Data
Table 1: Anticancer Activity of Selected Oxime Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Tryptanthrin Oxime Analog (1j) | THP-1Blue (NF-κB/AP-1 activity) | 0.8 | [8] |
| Tryptanthrin Oxime Analog (1j) | MonoMac-6 (IL-6 production) | 1.7 | [8] |
Table 2: Enzyme Inhibition by a Selected Oxime Derivative
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | MAO-A | 0.018 | [9] |
| 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | MAO-B | 0.07 | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a model glyoxylic acid oxime-related compound and for the evaluation of anticancer and antioxidant activities.
Protocol 1: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate
This protocol describes the synthesis of an oxime derivative of a cyanoacetic acid ester, which serves as a procedural model for the synthesis of glyoxylic acid oxime derivatives.[10]
Materials:
-
Ethyl cyanoacetate
-
Sodium nitrite
-
Distilled water
-
Acetic acid
-
2N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
Stir plate and stir bar
-
Beakers and flasks
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium nitrite (8.3 g, 120 mmol) in distilled water (50 ml).
-
To this solution, add ethyl cyanoacetate (11.3 g, 100 mmol).
-
While stirring, add acetic acid (8.0 ml, 140 mmol) to the mixture.
-
Continue stirring. The ester will dissolve, and yellow crystals of the sodium derivative will begin to precipitate.
-
Allow the reaction to proceed overnight.
-
Collect the crystals by filtration.
-
Dissolve the collected crystals in 50 ml of 2N HCl.
-
Extract the product from the acidic aqueous solution with four 50 ml portions of diethyl ether using a separatory funnel.
-
Combine the ether extracts and dry over anhydrous Na2SO4.
-
Remove the solvent by evaporation under reduced pressure using a rotary evaporator.
-
The resulting crystalline residue is ethyl 2-hydroxyimino-2-cyanoacetate.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (glyoxylic acid oxime derivative)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Evaluation of Antioxidant Activity using the DPPH Assay
This protocol describes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to measure the antioxidant capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (glyoxylic acid oxime derivative)
-
Positive control (e.g., ascorbic acid or Trolox)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color. Store in the dark.
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
-
Prepare a blank by adding 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Visualizations
The following diagrams illustrate a hypothetical workflow for the development and evaluation of glyoxylic acid oxime derivatives and a plausible signaling pathway they might modulate based on the activities of related compounds.
References
- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 2. ijpcbs.com [ijpcbs.com]
- 3. mdpi.com [mdpi.com]
- 4. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The design, synthesis, and antioxidant activity of amphiphilic oximes and amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl(E)-2-amino-2-(hydroxyimino)acetate [myskinrecipes.com]
- 9. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Improving the yield and purity of (Z)-2-(hydroxyimino)acetic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of (Z)-2-(hydroxyimino)acetic acid, focusing on improving both yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (Z)-2-(hydroxyimino)acetic acid.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Why is the yield of my (Z)-2-(hydroxyimino)acetic acid synthesis unexpectedly low? | - Suboptimal pH: The reaction between glyoxylic acid and hydroxylamine is pH-sensitive. The rate of oxime formation is typically fastest at a pH of approximately 4.5.[1] At lower pH values, the hydroxylamine nucleophile is protonated and less reactive.[1] - Degradation of Glyoxylic Acid: Glyoxylic acid is unstable and can degrade, especially during storage.[2] It is prone to oxidation to oxalic acid.[3] - Incomplete Reaction: The reaction time may be insufficient for the reaction to go to completion. Some methods report long reaction times are necessary.[2] - Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. | - pH Adjustment: Carefully control the pH of the reaction mixture. Adjust the pH to be within the optimal range of 4-5. - Use Fresh Glyoxylic Acid: Use a fresh solution of glyoxylic acid or verify the purity of the existing solution before use. Store glyoxylic acid solutions properly to minimize degradation. - Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and ensure the reaction has reached completion before workup. - Optimize Reaction Conditions: Refer to the detailed experimental protocols and data tables below to select optimized conditions that minimize side reactions. |
| Low Purity | My final product is showing significant impurities. What are the likely contaminants and how can I remove them? | - Unreacted Starting Materials: Incomplete reaction can leave residual glyoxylic acid or hydroxylamine in the product. - Impurities in Starting Glyoxylic Acid: Commercial glyoxylic acid can contain impurities such as oxalic acid and glycolic acid.[2] - Side Reaction Products: Undesired side reactions can lead to the formation of various byproducts. | - Purification: Employ appropriate purification techniques such as recrystallization or column chromatography. Ion exchange resins can be effective for removing acidic impurities like oxalic acid. - High-Purity Starting Materials: Use high-purity glyoxylic acid. If necessary, purify the glyoxylic acid before use. - Control Reaction Conditions: Tightly control reaction parameters such as temperature and pH to minimize the formation of byproducts. |
| Reaction Instability | The yield and purity of my synthesis fluctuate significantly between batches. What could be causing this inconsistency? | - Variability in Glyoxylic Acid Quality: The quality and concentration of the glyoxylic acid solution can vary, especially if it has been stored for a long time.[2] Aqueous solutions of glyoxylic acid can change in appearance from yellow to reddish-brown over time, indicating degradation.[2] - Inconsistent pH Control: Small variations in pH can have a significant impact on the reaction rate and selectivity. | - Standardize Starting Materials: Always use glyoxylic acid of a known and consistent quality. Consider titrating the glyoxylic acid solution to determine its exact concentration before each reaction. - Precise pH Monitoring: Use a calibrated pH meter to accurately monitor and control the pH of the reaction mixture throughout the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce (Z)-2-(hydroxyimino)acetic acid with high yield and purity?
A1: The two primary and effective methods for synthesizing (Z)-2-(hydroxyimino)acetic acid are:
-
From Glyoxylic Acid and Hydroxylamine Hydrochloride: This is the most common method. Optimizing reaction conditions, such as pH and temperature, can lead to yields as high as 91.5%.[2]
-
From Chloroacetaldehyde Hydrate and Hydroxylamine Hydrochloride: This alternative route can also provide high yields, with some patented procedures reporting yields up to 99.1% under optimized conditions. This method avoids the use of potentially unstable glyoxylic acid.
Q2: How does temperature affect the synthesis of (Z)-2-(hydroxyimino)acetic acid?
A2: Temperature plays a critical role in both the reaction rate and the stability of the product. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the desired product, resulting in lower yield and purity. The optimal temperature will depend on the specific synthetic route and reaction conditions.
Q3: What are the common impurities found in the final product and how can I identify them?
A3: Common impurities include unreacted glyoxylic acid, oxalic acid, and glycolic acid. These can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Q4: What is the recommended method for purifying crude (Z)-2-(hydroxyimino)acetic acid?
A4: Recrystallization is a common and effective method for purifying the crude product. The choice of solvent for recrystallization is crucial and should be determined based on the solubility of the product and impurities. For removal of acidic impurities like oxalic acid, ion exchange chromatography can be a highly effective technique.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of (Z)-2-(hydroxyimino)acetic acid and related derivatives.
Table 1: Synthesis of (Z)-2-(hydroxyimino)acetic acid via Glyoxylic Acid and Hydroxylamine Hydrochloride
| Reference | Yield (%) | Purity (%) | Key Reaction Conditions |
| WO2007096576A1 | 68 | Not Reported | Reaction of glyoxylic acid and hydroxylamine hydrochloride.[2] |
| CN104610249A | 91.5 | Not Reported | Reaction of glyoxylic acid and hydroxylamine hydrochloride with longer reaction time, requires extraction and recrystallization.[2] |
Table 2: Synthesis of (Z)-2-(hydroxyimino)acetic acid via Chloroacetaldehyde Hydrate and Hydroxylamine Hydrochloride
| Reference | Yield (%) | Purity (%) | Key Reaction Conditions |
| Patent Example | 99.1 | 99.0 | Optimized temperature and reaction time. |
Experimental Protocols
Protocol 1: Synthesis of (Z)-2-(hydroxyimino)acetic acid from Glyoxylic Acid and Hydroxylamine Hydrochloride
This protocol is a general guideline based on common laboratory practices.
Materials:
-
Glyoxylic acid (50% aqueous solution)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reaction vessel, dissolve hydroxylamine hydrochloride in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add the aqueous solution of glyoxylic acid to the hydroxylamine hydrochloride solution while maintaining the temperature below 10 °C.
-
Monitor and adjust the pH of the reaction mixture to 4.5 using a solution of sodium hydroxide or hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system.
Protocol 2: Synthesis of (Z)-2-(hydroxyimino)acetic acid from Chloroacetaldehyde Hydrate and Hydroxylamine Hydrochloride
This protocol is based on a patented procedure and may require optimization.
Materials:
-
Chloroacetaldehyde hydrate
-
Hydroxylamine hydrochloride
-
Deionized water
Procedure:
-
In a reaction flask, dissolve chloroacetaldehyde hydrate and hydroxylamine hydrochloride in deionized water.
-
Heat the reaction mixture to the optimized temperature (e.g., 50-80 °C) and stir for the specified duration (e.g., 10-20 hours).
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dry the resulting solid to obtain the crude product.
-
Further purify the product by recrystallization if necessary.
Visualizations
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN116102454A - Preparation method of 2- (hydroxyimino) acetic acid - Google Patents [patents.google.com]
- 3. US3281460A - Method for the preparation of stable and pure glyoxylic acid - Google Patents [patents.google.com]
Identifying and minimizing side reactions in glyoxylic acid oxime synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of glyoxylic acid oxime.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing glyoxylic acid oxime?
The primary reaction involves the condensation of glyoxylic acid with hydroxylamine or one of its salts (e.g., hydroxylamine hydrochloride) in a suitable solvent, typically water or an alcohol-water mixture. The reaction is generally spontaneous.[1]
Q2: What are the most common side reactions to be aware of during this synthesis?
The most common side reactions primarily involve the starting material, glyoxylic acid, and can include:
-
Cannizzaro-type disproportionation: Under neutral to alkaline conditions or upon heating, glyoxylic acid can disproportionate to form glycolic acid and oxalic acid.[2]
-
Dimerization and Trimerization: Glyoxylic acid can form dimers and trimers, which may complicate purification.[3]
-
Decarboxylation: Under certain conditions, particularly with heating, decarboxylation of glyoxylic acid can occur.[4][5]
-
Impurity-driven side reactions: Impurities from the synthesis of glyoxylic acid, such as glyoxal, can react with hydroxylamine to form glyoxal dioxime or other byproducts.[6]
Q3: Can the glyoxylic acid oxime product itself undergo side reactions?
Yes, under certain conditions, the oxime product can undergo further reactions:
-
Beckmann Rearrangement: In the presence of strong acids, the oxime can rearrange to form cyanoformic acid or its derivatives. However, this is less common under typical, milder oximation conditions.[7][8][9][10]
-
Hydrolysis: The oxime can be hydrolyzed back to glyoxylic acid and hydroxylamine, especially under acidic conditions and with prolonged reaction times or high temperatures.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored using techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the consumption of the glyoxylic acid starting material.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reactants and products.[11]
-
Spectrophotometry: A spectrophotometric method involving reaction with tryptophan can be used to determine the concentration of glyoxylic acid.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Glyoxylic Acid Oxime | 1. Incomplete reaction: Insufficient reaction time or non-optimal temperature. 2. Side reactions: Cannizzaro reaction, dimerization, or decarboxylation of glyoxylic acid. 3. Hydrolysis of the oxime product: Prolonged reaction time in acidic conditions. | 1. Optimize reaction conditions: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Maintain a low to moderate temperature (e.g., room temperature to 50°C). 2. Control pH: Maintain a slightly acidic to neutral pH (around 5-7) to minimize the Cannizzaro reaction. 3. Minimize reaction time: Once the reaction is complete, proceed with workup and purification promptly. |
| Presence of Glycolic Acid and Oxalic Acid Impurities | Cannizzaro-type disproportionation of glyoxylic acid: This is favored by higher temperatures and neutral to alkaline pH.[2][3] | * Maintain a slightly acidic pH (5-6) throughout the reaction. * Keep the reaction temperature low (e.g., below 30°C).[3] |
| Formation of an Amide-like Impurity | Beckmann rearrangement of the oxime: This can be catalyzed by strong acids.[7][8][9][10] | * Avoid using strong acids as catalysts or in the workup. * If an acid catalyst is necessary, use a mild acid like acetic acid. |
| Product is a Sticky or Oily Substance Instead of a Crystalline Solid | 1. Presence of dimeric or trimeric forms of glyoxylic acid. [3] 2. Residual solvent or moisture. | 1. Purify the glyoxylic acid starting material if significant dimerization is suspected. 2. Ensure thorough drying of the final product under vacuum. Consider recrystallization from an appropriate solvent system. |
| Decarboxylation and Gas Evolution | Decomposition of glyoxylic acid: Can be initiated by heat or certain metal ions.[4][5] | * Maintain a controlled, low reaction temperature. * Use deionized water and high-purity reagents to avoid metal ion contamination. |
Experimental Protocols
General Protocol for Glyoxylic Acid Oxime Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid monohydrate in deionized water to a concentration of 1 M.
-
Addition of Hydroxylamine: In a separate flask, prepare an equimolar solution of hydroxylamine hydrochloride in deionized water.
-
Reaction: Slowly add the hydroxylamine hydrochloride solution to the glyoxylic acid solution at room temperature with continuous stirring.
-
pH Adjustment: Monitor the pH of the reaction mixture. If necessary, adjust to pH 5-6 with a dilute solution of sodium hydroxide or sodium bicarbonate.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the glyoxylic acid spot is no longer visible.
-
Workup: Once the reaction is complete, the product can be isolated by cooling the solution to induce crystallization, followed by filtration. The collected solid should be washed with a small amount of cold water and dried under vacuum.
Visualizations
Reaction Pathway
Caption: Main reaction and potential side reactions in glyoxylic acid oxime synthesis.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of glyoxylic acid oxime.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 3. US4073804A - Producing glycine by the reductive amination of glyoxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylative coupling of glyoxylic acid and its acetal derivatives: A unique C1 formylation synthon [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Beckmann Rearrangement [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the hygroscopic and oxidative instability of (Z)-2-(hydroxyimino)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hygroscopic and oxidative instability of (Z)-2-(hydroxyimino)acetic acid.
Frequently Asked Questions (FAQs)
Q1: My solid (Z)-2-(hydroxyimino)acetic acid appears clumpy and has gained weight upon storage. What is the likely cause?
A1: (Z)-2-(hydroxyimino)acetic acid is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to physical changes such as clumping, caking, and an increase in weight. The absorbed water can also act as a solvent, potentially accelerating chemical degradation pathways.
Q2: I've observed a discoloration (e.g., yellowing) of my (Z)-2-(hydroxyimino)acetic acid solution over time. What could be the reason?
A2: Discoloration is often an indicator of oxidative degradation. The oxime and carboxylic acid functional groups in the molecule are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.
Q3: My analytical chromatogram shows a decrease in the main peak of (Z)-2-(hydroxyimino)acetic acid and the appearance of new peaks, especially when using an acidic mobile phase. What is happening?
A3: In acidic conditions, (Z)-2-(hydroxyimino)acetic acid can undergo tautomerization to its nitroso form. This isomerization will result in a decrease of the parent compound's peak and the emergence of a new peak corresponding to the tautomer. It is also possible that hydrolysis of the oxime is occurring.
Q4: What are the primary degradation pathways for (Z)-2-(hydroxyimino)acetic acid?
A4: The primary degradation pathways include:
-
Hydrolysis: The oxime group can be hydrolyzed to the corresponding glyoxylic acid and hydroxylamine, particularly under acidic or basic conditions.
-
Oxidation: The molecule is susceptible to oxidative degradation, which can lead to a variety of oxidized byproducts.
-
Isomerization: Under acidic conditions, the oxime can isomerize to a nitroso-compound.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
Q5: What are the recommended storage conditions for (Z)-2-(hydroxyimino)acetic acid?
A5: To minimize degradation, (Z)-2-(hydroxyimino)acetic acid should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guides
Issue 1: Physical Instability (Hygroscopicity)
Symptom: The solid compound becomes sticky, clumpy, or liquefies over time. Root Cause: Absorption of atmospheric moisture due to the hygroscopic nature of the compound. Solution:
-
Handling: Handle the compound in a controlled environment with low relative humidity (e.g., inside a glove box or a dry room).
-
Storage: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide). For enhanced protection, use a vacuum desiccator.
-
Packaging: Repackage the compound into smaller, tightly sealed containers to minimize exposure of the bulk material to the atmosphere upon each use.
-
Formulation Strategy: If developing a solid dosage form, consider co-processing with excipients that have low hygroscopicity or using a moisture-barrier film coating.
Issue 2: Chemical Instability in Solution (Oxidation)
Symptom: A solution of the compound changes color, or analytical monitoring shows a decrease in purity with the formation of unknown peaks. Root Cause: Oxidative degradation of the molecule. Solution:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere by purging the solvent and the headspace of the container with nitrogen or argon.
-
Antioxidants: Add a suitable antioxidant to the formulation. The choice of antioxidant will depend on the solvent system (see Table 2 for examples).
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
-
Light Protection: Protect the solution from light by using amber-colored glassware or by wrapping the container in aluminum foil.
Issue 3: Analytical Variability and Appearance of New Peaks
Symptom: Inconsistent analytical results, particularly with HPLC, and the appearance of a new, closely eluting peak. Root Cause: Isomerization of the (Z)-oxime to its nitroso tautomer, often catalyzed by acidic conditions. Solution:
-
pH Control: Maintain the pH of the analytical mobile phase and sample diluent in the neutral to slightly acidic range (pH 4-6) to minimize tautomerization.
-
Method Validation: Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from all potential degradation products and isomers.
-
Sample Preparation: Prepare samples for analysis immediately before injection to minimize time-dependent degradation or isomerization in the sample vial.
Data Presentation
Table 1: Illustrative Forced Degradation Data for (Z)-2-(hydroxyimino)acetic acid
| Stress Condition | Parameters | Duration | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15% | Glyoxylic acid, Nitroso tautomer |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 25% | Glyoxylic acid, various fragments |
| Oxidation | 3% H₂O₂ | 12 hours | 30% | Oxidized derivatives |
| Thermal | 80°C | 48 hours | 10% | Unspecified degradants |
| Photolytic | UV light (254 nm) | 6 hours | 20% | Photodegradation products |
Note: The data presented in this table is for illustrative purposes and represents a typical degradation profile for a compound with similar functional groups. Actual results may vary.
Table 2: Suggested Antioxidants for Stabilization in Solution
| Antioxidant | Solubility | Typical Concentration | Comments |
| Ascorbic Acid | Water | 0.01 - 0.1% | Effective in aqueous solutions, can be pH-dependent. |
| Sodium Metabisulfite | Water | 0.01 - 0.1% | Strong reducing agent, can interact with some active ingredients. |
| Butylated Hydroxytoluene (BHT) | Organic Solvents | 0.01 - 0.1% | Effective in non-aqueous formulations. |
| α-Tocopherol (Vitamin E) | Organic Solvents | 0.01 - 0.05% | Often used in lipid-based formulations. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of (Z)-2-(hydroxyimino)acetic acid and its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5% to 40% B
-
15-20 min: 40% B
-
20-22 min: 40% to 5% B
-
22-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a diluent of 50:50 water:acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Protocol 2: Hygroscopicity Assessment
This protocol describes a method to assess the hygroscopicity of (Z)-2-(hydroxyimino)acetic acid.
1. Materials:
-
Dynamic Vapor Sorption (DVS) analyzer or a series of desiccators with saturated salt solutions to create controlled relative humidity (RH) environments.
-
Microbalance.
2. Procedure (using desiccators):
-
Prepare saturated solutions of various salts (e.g., LiCl for ~11% RH, MgCl₂ for ~33% RH, NaCl for ~75% RH, K₂SO₄ for ~97% RH) in sealed desiccators to establish constant humidity chambers at a constant temperature (e.g., 25°C).
-
Accurately weigh approximately 10-20 mg of the compound into a pre-weighed sample pan.
-
Place the sample pans in each of the humidity chambers.
-
Monitor the weight of the samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours) until a constant weight is achieved (equilibrium).
-
Calculate the percentage of moisture absorbed at each RH level.
3. Data Analysis:
-
Plot the percentage weight gain against the relative humidity to generate a moisture sorption isotherm.
Protocol 3: Antioxidant Screening Study
This protocol provides a framework for screening the effectiveness of different antioxidants in preventing the oxidative degradation of (Z)-2-(hydroxyimino)acetic acid in solution.
1. Preparation of Solutions:
-
Prepare a stock solution of (Z)-2-(hydroxyimino)acetic acid in the desired solvent (e.g., water, buffer solution).
-
Prepare stock solutions of various antioxidants (e.g., ascorbic acid, BHT) at a higher concentration.
2. Experimental Setup:
-
Create a series of test solutions by adding different antioxidants at various concentrations to aliquots of the (Z)-2-(hydroxyimino)acetic acid stock solution.
-
Include a control sample with no antioxidant.
-
Expose the solutions to an oxidative stressor (e.g., by bubbling air through the solution, adding a small amount of hydrogen peroxide, or exposing to light).
3. Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analyze the samples using the validated stability-indicating HPLC method (Protocol 1) to determine the remaining concentration of (Z)-2-(hydroxyimino)acetic acid.
4. Evaluation:
-
Compare the degradation rate of the compound in the presence of different antioxidants to the control sample to determine the most effective antioxidant and its optimal concentration.
Visualizations
Caption: Experimental Workflow for Stability Assessment.
Caption: Troubleshooting Flowchart for Instability Issues.
Strategies to prevent the degradation of Acetic acid, (hydroxyimino)-, (Z)- in storage
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of (Z)-2-(hydroxyimino)acetic acid during storage. It includes frequently asked questions and troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is (Z)-2-(hydroxyimino)acetic acid and why is its stability important?
(Z)-2-(hydroxyimino)acetic acid, also known as glyoxylic acid oxime, is an organic compound featuring an oxime and a carboxylic acid functional group.[1][2] The specific Z-configuration refers to the spatial arrangement around the C=N double bond.[1] Its stability is crucial as degradation can lead to the formation of impurities, affecting experimental reproducibility, product yield, and the safety profile of synthesized drug candidates.
Q2: What are the primary factors that cause the degradation of (Z)-2-(hydroxyimino)acetic acid?
The main factors contributing to degradation are:
-
Moisture: The compound is hygroscopic, and the presence of water can lead to hydrolysis of the oxime bond.[1][3]
-
Temperature: While moderately stable, elevated temperatures can accelerate decomposition. The compound is known to decompose above 160°C.[1] Long-term storage at room temperature may not be ideal.[4]
-
pH: The stability of the oxime group is pH-dependent. Acidic conditions can catalyze hydrolysis and promote tautomerization, while alkaline conditions can deprotonate the carboxylic acid.[1][5]
-
Oxygen: The compound is prone to oxidation, which necessitates storage under an inert atmosphere.[1]
-
Incompatible Materials: Contact with strong oxidizing agents, strong bases, and certain metals can lead to hazardous reactions and degradation.[4][6]
Q3: What are the ideal storage conditions for (Z)-2-(hydroxyimino)acetic acid?
To ensure maximum stability, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8°C for long-term storage.[7][8]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1][8]
-
Container: Use a tightly sealed, airtight container. Amber glass is suitable to protect from light.[9][10]
-
Environment: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[6][7]
Troubleshooting Guide
Issue 1: I observe a color change (e.g., yellow to red-brown) in my stored (Z)-2-(hydroxyimino)acetic acid.
-
Question: Why is my sample changing color, and is it still usable?
-
Answer: A color change often indicates degradation, possibly due to oxidation or the formation of impurities from reactions with trace contaminants. The compound's precursor, glyoxylic acid, is known to change from yellow to red-brown upon standing, suggesting similar instabilities.[11] It is highly recommended to assess the purity of the sample using an analytical technique like HPLC or NMR before use. If significant degradation is confirmed, the batch should be discarded to ensure the integrity of your experimental results. To prevent this, always store the compound under an inert atmosphere and in a tightly sealed container.[1]
Issue 2: My experimental results are inconsistent when using different batches or older stock of (Z)-2-(hydroxyimino)acetic acid.
-
Question: What could be causing the variability in my experiments?
-
Answer: Inconsistent results are a common symptom of reagent degradation. The effective concentration of the active compound may be lower than expected, or degradation byproducts could be interfering with the reaction. Oximes can hydrolyze back to the corresponding carbonyl compound and hydroxylamine, which could lead to unintended side reactions.[3]
-
Troubleshooting Steps:
-
Verify Purity: Always check the purity of a new batch and re-verify the purity of older stock before use.
-
Standardize Storage: Ensure that all batches are stored under the same recommended conditions (2-8°C, inert atmosphere, tightly sealed).[7][8]
-
Aliquot Samples: For frequently used stock, consider aliquoting the compound into smaller, single-use containers to minimize repeated exposure to air and moisture.
-
-
Issue 3: I am working in an acidic aqueous solution and suspect the compound is degrading.
-
Question: How does an acidic pH affect the stability, and how can I mitigate it?
-
Answer: The C=N bond of oximes is susceptible to acid-catalyzed hydrolysis.[3] While some oximes exhibit maximum stability at very low pH (e.g., pH 2.0), this is not universal, and acidic conditions generally promote hydrolysis.[5]
-
Troubleshooting Steps:
-
pH Control: If your protocol allows, perform the reaction at a neutral or near-neutral pH to slow down hydrolysis. Studies on similar oximes have shown stability in neutral or even alkaline phosphate-buffered saline solutions.[12]
-
Reaction Time: Minimize the time the compound spends in the acidic solution.
-
Temperature: Run the reaction at the lowest feasible temperature to reduce the rate of degradation.
-
-
Quantitative Data on Storage Conditions
| Parameter | Recommended Condition | Rationale | Citations |
| Temperature | 2 - 8 °C | Slows down thermal decomposition and hydrolytic degradation. | [7][8] |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation. | [1][8] |
| Humidity | Dry / Desiccated | The compound is hygroscopic; absence of moisture prevents hydrolysis. | [1] |
| pH (in solution) | Near Neutral | Minimizes acid-catalyzed hydrolysis. | [3][12] |
| Light | Protected (Amber Vial) | Prevents potential photolytic degradation. | [6][9] |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of (Z)-2-(hydroxyimino)acetic acid and detect the presence of degradation products.
1. Materials and Reagents:
-
(Z)-2-(hydroxyimino)acetic acid sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the (Z)-2-(hydroxyimino)acetic acid sample.
-
Dissolve the sample in 10 mL of a water/acetonitrile (95:5) mixture to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA (or formic acid) in Water
-
Mobile Phase B: 0.1% TFA (or formic acid) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm and 254 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate the peak areas of all detected components.
-
Calculate the purity of (Z)-2-(hydroxyimino)acetic acid as the percentage of its peak area relative to the total peak area of all components.
-
The appearance of new peaks or a decrease in the main peak area over time indicates degradation.
Visualizations
Caption: Potential degradation pathways for (Z)-2-(hydroxyimino)acetic acid.
Caption: Troubleshooting workflow for issues with (Z)-2-(hydroxyimino)acetic acid.
References
- 1. Acetic acid, (hydroxyimino)-, (Z)- (62812-66-2) for sale [vulcanchem.com]
- 2. Acetic acid, (hydroxyimino)-, (Z)- | C2H3NO3 | CID 6813801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. biosynth.com [biosynth.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nano3dsystems.com [nano3dsystems.com]
- 11. CN116102454A - Preparation method of 2- (hydroxyimino) acetic acid - Google Patents [patents.google.com]
- 12. Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the scale-up production of glyoxylic acid oxime
Welcome to the technical support center for the scale-up production of glyoxylic acid oxime, also known as 2-(hydroxyimino)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for glyoxylic acid oxime?
A1: The most prevalent laboratory and industrial synthesis method involves the reaction of glyoxylic acid with hydroxylamine or its salt, typically hydroxylamine hydrochloride, in an aqueous solution.[1][2] Alternative routes have been developed to circumvent issues with the stability of glyoxylic acid, such as reacting chloral hydrate with hydroxylamine hydrochloride.[1] Electrochemical synthesis from oxalic acid and hydroxylamine has also been explored.[3]
Q2: What are the primary challenges associated with the glyoxylic acid starting material?
A2: Glyoxylic acid is typically supplied as a 30-50% aqueous solution, which can be unstable upon storage and is highly corrosive.[1] These solutions often contain impurities like oxalic acid (2-3%) and glycolic acid (1%), which can complicate the reaction and purification processes, leading to inconsistencies in product yield and purity.[1][4] The appearance of the solution can change from yellow to red-brown over time, indicating degradation.[1]
Q3: What safety precautions are necessary when handling hydroxylamine hydrochloride?
A3: Hydroxylamine and its salts are potent reducing agents and have been reported to be mutagenic, cytotoxic, and carcinogenic.[5] They can also cause hematotoxicity.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, must be worn. All handling should be performed in a well-ventilated fume hood. The risks associated with hydroxylamine hydrochloride, especially in large quantities, are a significant concern in scale-up operations.[6]
Q4: What are the expected byproducts in the synthesis of glyoxylic acid oxime?
A4: Potential byproducts and impurities include unreacted starting materials (glyoxylic acid, hydroxylamine), impurities from the glyoxylic acid feedstock (oxalic acid, glycolic acid), and side-reaction products.[1][4] Under certain conditions, side reactions can form glycine, oxamic acid, formic acid, and N-oxalylglycine.[7]
Q5: How is the reaction typically monitored for completion?
A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress. It allows for the simultaneous quantification of the starting material (glyoxylic acid), the product (glyoxylic acid oxime), and major impurities like oxalic acid.[4][8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Degraded glyoxylic acid starting material.[1] 2. Incomplete reaction due to improper pH or temperature control. 3. Side reactions forming byproducts like glycine or oxalic acid.[7][10] 4. Loss of product during workup and isolation (e.g., extraction, crystallization).[1] | 1. Use fresh, high-purity glyoxylic acid. Consider an alternative starting material like chloral hydrate if feedstock quality is inconsistent.[1] 2. Optimize and tightly control reaction pH and temperature. The reaction is often performed at cool temperatures (0-5 °C) to minimize side reactions.[11] 3. Monitor byproduct formation via HPLC and adjust reaction conditions accordingly. 4. Optimize the purification protocol. For crystallization, ensure proper solvent selection and controlled cooling rates. |
| Product Purity Issues (Contamination) | 1. Impurities from glyoxylic acid feedstock (oxalic acid, glycolic acid) carrying through.[1] 2. Residual unreacted starting materials. 3. Inefficient purification or crystallization.[12] | 1. Purify the glyoxylic acid feedstock before use if possible, or source a higher-purity grade. 2. Ensure the reaction goes to completion by monitoring via HPLC. Adjust stoichiometry if necessary. 3. Develop a robust recrystallization procedure. Multiple recrystallizations may be necessary. Consider alternative purification methods like column chromatography for small scale or salt formation.[12] |
| Inconsistent Batch-to-Batch Results | 1. Variability in the quality and concentration of aqueous glyoxylic acid.[1] 2. Poor control over reaction parameters (temperature, pH, addition rates) during scale-up. | 1. Implement stringent quality control testing for all incoming raw materials.[1] 2. Ensure robust process control with adequate mixing and heat transfer in the scaled-up reactor to maintain consistent conditions. |
| Difficult Product Isolation | 1. Product is highly soluble in the reaction medium (water). 2. Formation of an oil instead of a crystalline solid. 3. Fine crystals that are difficult to filter and dry. | 1. Employ extraction with a suitable organic solvent followed by evaporation.[1] 2. Optimize the crystallization solvent system. An anti-solvent may be required to induce precipitation. 3. Control the crystallization process to encourage larger crystal growth (e.g., slow cooling, seeding). |
Experimental Protocols
Synthesis of Glyoxylic Acid Oxime (Lab Scale)
This protocol is a representative method based on the reaction of glyoxylic acid with hydroxylamine hydrochloride.
Materials:
-
Glyoxylic acid (50% in water)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
In a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, chill a solution of glyoxylic acid in deionized water to 0-5 °C.
-
In a separate beaker, dissolve an equimolar amount of hydroxylamine hydrochloride in deionized water. Adjust the pH of this solution to approximately 4-5 by the slow addition of a cooled NaOH solution.
-
Slowly add the hydroxylamine solution to the chilled glyoxylic acid solution, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Stir the reaction mixture at 5 °C for 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing them via HPLC.
-
Once the reaction is complete, saturate the aqueous solution with sodium chloride to facilitate extraction.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure glyoxylic acid oxime.
HPLC Analysis Method for Reaction Monitoring
Objective: To quantify glyoxylic acid (starting material), glyoxylic acid oxime (product), and oxalic acid (impurity).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 0.1% Phosphoric acid in water.[9] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute a small aliquot of the reaction mixture with the mobile phase and filter through a 0.45 µm syringe filter. |
Visualizations
Caption: Workflow for the scale-up production of glyoxylic acid oxime.
Caption: Synthesis reaction of glyoxylic acid oxime.
References
- 1. CN116102454A - Preparation method of 2- (hydroxyimino) acetic acid - Google Patents [patents.google.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. academic.oup.com [academic.oup.com]
- 5. biomedgrid.com [biomedgrid.com]
- 6. Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glyoxylic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Glyoxylic acid | SIELC Technologies [sielc.com]
- 10. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 11. EP1173410B1 - Process for the preparation of phenyl glyoxylic acid ester oximes - Google Patents [patents.google.com]
- 12. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
Common pitfalls in handling and disposing of (Z)-2-(hydroxyimino)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the common pitfalls in handling and disposing of (Z)-2-(hydroxyimino)acetic acid, also known as glyoxylic acid oxime.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with (Z)-2-(hydroxyimino)acetic acid?
A1: (Z)-2-(hydroxyimino)acetic acid has several stability concerns. It is thermally sensitive and decomposes at temperatures above 160°C without melting.[1] The compound is also hygroscopic, readily absorbing moisture from the air, and is susceptible to oxidation, especially when not stored under an inert atmosphere.[1] Additionally, acidic conditions can cause it to tautomerize into its nitroso form.[1]
Q2: What are the main safety hazards associated with (Z)-2-(hydroxyimino)acetic acid?
A2: The primary safety hazards include irritation to the skin, eyes, and respiratory tract.[2] Inhalation may lead to respiratory irritation, and direct contact can cause skin and eye irritation.[2] Although the toxicological properties have not been fully investigated, it is recommended to handle this compound with care, using appropriate personal protective equipment (PPE).[2]
Q3: How should (Z)-2-(hydroxyimino)acetic acid be properly stored?
A3: To ensure its stability, (Z)-2-(hydroxyimino)acetic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is also advisable to store it under an inert atmosphere to prevent oxidation and moisture absorption.[1][3]
Q4: What are some common impurities found in (Z)-2-(hydroxyimino)acetic acid?
A4: Common impurities can arise from the synthesis process. For instance, when synthesized from glyoxylic acid and hydroxylamine hydrochloride, impurities such as oxalic acid and glycolic acid may be present from the glyoxylic acid raw material.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected reaction or decomposition | Thermal instability | Ensure the reaction temperature is kept below the decomposition temperature of 160°C.[1] Monitor the reaction temperature closely, especially during exothermic processes. |
| Incompatible reagents | Avoid strong oxidizing agents, strong acids, and strong bases. Consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[5][6] | |
| Low product yield | Degradation of starting material | Use fresh (Z)-2-(hydroxyimino)acetic acid. Due to its hygroscopic and oxidative nature, prolonged storage can lead to degradation.[1] |
| Improper reaction conditions | Optimize reaction parameters such as temperature, pH, and solvent. Acidic conditions can lead to tautomerization.[1] | |
| Difficulty in handling the solid | Hygroscopicity | Handle the compound in a dry environment, such as a glove box, or under a stream of inert gas. Store in a desiccator.[1][3] |
| Inconsistent analytical results | Presence of impurities | Purify the compound before use, for example, by recrystallization, if impurities from the synthesis are suspected.[4] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂H₃NO₃ | [1][7] |
| Molecular Weight | 89.05 g/mol | [1][7] |
| Melting Point | 162–164°C (decomposes) | [1] |
| pKa | ~2.3 | [1] |
Experimental Protocols
Protocol 1: General Handling of (Z)-2-(hydroxyimino)acetic acid
-
Preparation : Work in a well-ventilated fume hood. Ensure an eyewash station and safety shower are readily accessible.[2]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
-
Handling :
-
Cleaning : Clean any spills immediately by sweeping or vacuuming the material into a suitable disposal container.[2] Wash the affected area thoroughly.
Protocol 2: Disposal of (Z)-2-(hydroxyimino)acetic acid Waste
-
Waste Collection : Collect all waste containing (Z)-2-(hydroxyimino)acetic acid, including unused product and contaminated materials, in a clearly labeled, sealed container.
-
Incompatible Waste Streams : Do not mix with strong oxidizing agents, strong acids, or strong bases in the same waste container to avoid potentially hazardous reactions.
-
Disposal Route : Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Visualizations
Caption: Workflow for safe handling of (Z)-2-(hydroxyimino)acetic acid.
Caption: Decision tree for the disposal of (Z)-2-(hydroxyimino)acetic acid waste.
References
- 1. Acetic acid, (hydroxyimino)-, (Z)- (62812-66-2) for sale [vulcanchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN116102454A - Preparation method of 2- (hydroxyimino) acetic acid - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.com [ehs.com]
- 7. Acetic acid, (hydroxyimino)-, (Z)- | C2H3NO3 | CID 6813801 - PubChem [pubchem.ncbi.nlm.nih.gov]
Refining experimental protocols for the use of Acetic acid, (hydroxyimino)-, (Z)-
Welcome to the technical support center for Acetic acid, (hydroxyimino)-, (Z)-, also known as (Z)-2-hydroxyiminoacetic acid. This guide is intended for researchers, scientists, and drug development professionals. Please note that information on the (Z)-isomer is limited, and much of the guidance provided is based on general principles for oximes and carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is Acetic acid, (hydroxyimino)-, (Z)-?
A1: Acetic acid, (hydroxyimino)-, (Z)- is an organic compound with the molecular formula C₂H₃NO₃.[1][2] It is the (Z)-isomer of hydroxyiminoacetic acid, where the hydroxyl (-OH) and carboxylic acid (-COOH) groups are on the same side of the C=N double bond.[1] This specific spatial arrangement influences its chemical properties and potential biological activity.[1]
Q2: What are the potential applications of this compound?
A2: While specific applications for the (Z)-isomer are not well-documented, based on its structure, potential applications could include:
-
Chelating Agent: The presence of both an oxime and a carboxylic acid group suggests it can act as a bifunctional ligand, binding to metal ions.[1]
-
Synthetic Intermediate: It can be used as a building block in the synthesis of more complex molecules, such as heterocyclic compounds.[3]
-
Enzyme Modulation: Compounds with similar structures (hydroxamic acids) are known to interact with various enzymes by chelating metal ions in the active site.[4]
Q3: How should I store Acetic acid, (hydroxyimino)-, (Z)-?
A3: This compound is reported to be hygroscopic and susceptible to oxidation in the air.[1] Therefore, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from moisture and light. For long-term storage, refrigeration is advisable to minimize degradation.
Q4: What are the known stability issues?
A4: Acetic acid, (hydroxyimino)-, (Z)- has moderate thermal stability and may decompose at temperatures above 160°C.[1] It is also sensitive to pH. Acidic conditions can promote tautomerization to the nitroso form, while alkaline conditions will deprotonate the carboxylic acid group (pKa ≈ 2.3).[1]
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Compound
Possible Causes & Solutions:
-
Incorrect Solvent: The solubility of this compound is highest in polar solvents.[1]
-
pH of the Solution: The charge state of the carboxylic acid group significantly impacts solubility.
-
Low Temperature: Solubility generally increases with temperature.
| Solvent | Predicted Solubility | Recommendations |
| Water | Very soluble[5] | Adjusting the pH can improve solubility. In acidic conditions, solubility may decrease. |
| Ethanol | Slightly soluble[5] | Gentle warming and sonication may aid dissolution. |
| Methanol | Soluble | A good starting point for creating stock solutions. |
| DMSO | Soluble | Suitable for biological assays, but be mindful of final concentration. |
| Non-polar solvents (e.g., hexane, toluene) | Insoluble | Avoid using these solvents. |
Issue 2: Inconsistent Experimental Results
Possible Causes & Solutions:
-
Compound Degradation: As mentioned, the compound is sensitive to air, moisture, and pH.[1] Ensure proper storage and handling. Prepare fresh solutions for each experiment.
-
Isomerization: The (Z)-isomer may convert to the more stable (E)-isomer under certain conditions (e.g., exposure to light or heat). It is crucial to confirm the isomeric purity of your sample, for instance by NMR.[6]
-
Reaction Conditions: For synthetic reactions, factors like temperature, reaction time, and order of reagent addition can significantly impact the outcome.[7]
Issue 3: Reaction Not Proceeding as Expected
Possible Causes & Solutions:
-
Reagent Quality: Ensure all reagents are pure and dry, as contaminants can interfere with the reaction.[7]
-
Catalyst Inactivity: If using a catalyst, ensure it is active and used in the correct amount.
-
Incorrect Stoichiometry: Double-check the molar ratios of your reactants.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Preparation: Work in a fume hood and wear appropriate personal protective equipment (PPE).
-
Weighing: Weigh the desired amount of Acetic acid, (hydroxyimino)-, (Z)- in a clean, dry vial.
-
Solvent Addition: Add the desired volume of a suitable polar solvent (e.g., DMSO, methanol) to the vial.
-
Dissolution: Gently vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming can be applied if necessary, but avoid high temperatures to prevent degradation.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container.
Protocol 2: Hypothetical Protocol for Testing Enzyme Inhibition
This is a generalized protocol and will require optimization for your specific enzyme and assay.
-
Enzyme and Substrate Preparation: Prepare solutions of your target enzyme and its substrate in an appropriate assay buffer.
-
Compound Dilution: Prepare a serial dilution of your Acetic acid, (hydroxyimino)-, (Z)- stock solution in the assay buffer.
-
Assay Plate Setup: Add the enzyme solution to the wells of a microplate.
-
Inhibitor Addition: Add the diluted compound solutions to the respective wells. Include a vehicle control (buffer with the same concentration of solvent used for the compound stock).
-
Pre-incubation: Incubate the plate at the desired temperature for a specific time to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Data Acquisition: Measure the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Calculate the rate of reaction for each concentration of the compound and determine the IC₅₀ value.
Visualizations
Caption: Workflow for testing the inhibitory activity of Acetic acid, (hydroxyimino)-, (Z)-.
Caption: Hypothetical signaling pathway showing enzyme inhibition.
References
- 1. Acetic acid, (hydroxyimino)-, (Z)- (62812-66-2) for sale [vulcanchem.com]
- 2. Acetic acid, (hydroxyimino)-, (Z)- | C2H3NO3 | CID 6813801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]
- 4. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of (Z)- and (E)-Isomers of Hydroxyimino-acetic Acid for Researchers and Drug Development Professionals
This guide provides a comparative overview of the (Z)- and (E)-isomers of hydroxyimino-acetic acid, key intermediates in organic synthesis and potential pharmacophores. While data directly comparing the two isomers is limited, this document synthesizes available information on their structure, properties, and biological significance, drawing parallels from closely related oxime derivatives to offer a comprehensive perspective for researchers and drug development professionals.
Structural and Physicochemical Properties
The defining difference between the (Z)- and (E)-isomers of hydroxyimino-acetic acid lies in the spatial arrangement of the hydroxyl (-OH) and carboxylic acid (-COOH) groups around the carbon-nitrogen double bond. In the (Z)-isomer, these groups are on the same side (syn-periplanar), while in the (E)-isomer, they are on opposite sides (anti-periplanar). This stereochemical variation is expected to influence their physicochemical properties, such as polarity, crystal packing, and interaction with biological targets.
| Property | (Z)-Hydroxyimino-acetic acid | (E)-Hydroxyimino-acetic acid |
| Molecular Formula | C₂H₃NO₃ | C₂H₃NO₃ |
| Molecular Weight | 89.05 g/mol | 89.05 g/mol |
| CAS Number | 62812-66-2 | Not clearly defined |
| Appearance | White crystalline solid | Data not available |
| Stability | Reported to be hygroscopic and unstable in air over time[1] | Data not available |
Synthesis and Isomer Separation
The synthesis of hydroxyimino-acetic acid and its esters typically yields a mixture of (Z) and (E) isomers, with the (Z)-isomer often being the major product under standard conditions. The synthesis of a related compound, (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate, involves the reaction of glycine ester hydrochloride with sodium nitrite in the presence of hydrochloric acid.[2]
General Synthesis Workflow:
Caption: General synthesis and separation workflow for (Z)- and (E)-hydroxyimino-acetic acid.
Separation of the (Z) and (E) isomers is crucial for evaluating their individual properties and biological activities. High-performance liquid chromatography (HPLC) is a commonly employed technique for separating geometric isomers of oximes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the (Z) and (E) isomers of oximes.
-
¹H NMR: The chemical shift of the proton attached to the sp² carbon can differ between the isomers due to the anisotropic effect of the hydroxyl group.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the C=N carbon and the carboxylic carbon, are expected to be different for the (Z) and (E) configurations.[3]
-
IR Spectroscopy: The vibrational frequencies of the C=N, O-H, and C=O bonds may show subtle differences between the two isomers.
Comparative Biological Activity: Insights from Related Oxime Derivatives
Direct comparative studies on the biological activity of (Z)- and (E)-hydroxyimino-acetic acid are not extensively documented. However, research on other oxime derivatives consistently demonstrates that stereochemistry plays a critical role in their biological function.
Studies on novel (Z)- and (E)-verbenone oxime esters have shown significant differences in their antifungal and herbicidal activities.[3] For instance, one (E)-isomer exhibited 1.7 to 5.5-fold greater growth inhibition against certain fungi compared to its (Z)-stereoisomer.[3] Similarly, in a series of anisaldehyde-based oxime esters, the (Z) and (E) isomers displayed notable differences in their antifungal and herbicidal properties.[4] These findings underscore the importance of evaluating the biological activity of each isomer separately.
Hypothesized Mechanism of Action: The biological activity of many enzyme inhibitors is dependent on the precise three-dimensional arrangement of functional groups that interact with the active site.
Caption: Hypothesized differential interaction of (Z) and (E) isomers with a biological target.
Experimental Protocols
While specific protocols for hydroxyimino-acetic acid are not detailed in the literature, the following methodologies are based on established procedures for similar compounds.
Synthesis of (Z)-Hydroxyimino-acetic Acid
This protocol is adapted from the synthesis of related compounds.
Materials:
-
Glyoxylic acid
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Hydrochloric acid
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve glyoxylic acid in deionized water.
-
Separately, dissolve an equimolar amount of hydroxylamine hydrochloride in deionized water and neutralize with a stoichiometric amount of sodium hydroxide.
-
Add the hydroxylamine solution to the glyoxylic acid solution dropwise at 0-5 °C with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with hydrochloric acid to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield purified (Z)-hydroxyimino-acetic acid.
Separation of (Z) and (E) Isomers by HPLC
This is a general guideline for developing an HPLC method for isomer separation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase (Isocratic):
-
A mixture of methanol and water (e.g., 30:70 v/v) with 0.1% formic acid. The optimal ratio may need to be determined empirically.
Procedure:
-
Prepare a standard solution of the (Z) and (E) isomer mixture in the mobile phase.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Set the UV detection wavelength to an appropriate value (e.g., 210 nm).
-
Inject 10 µL of the standard solution and record the chromatogram.
-
The two isomers should elute as distinct peaks. The elution order will depend on the relative polarity of the isomers.
Method Validation Workflow:
Caption: Workflow for the validation of the HPLC method for isomer separation.
Conclusion
The stereochemical configuration of oximes has a profound impact on their chemical and biological properties. While specific comparative data for (Z)- and (E)-hydroxyimino-acetic acid is limited, evidence from related compounds strongly suggests that these isomers will exhibit distinct characteristics. The (Z)-isomer is more commonly synthesized and characterized. Future research should focus on the selective synthesis or efficient separation of the (E)-isomer to enable a thorough comparative analysis of their reactivity, stability, and biological activity. Such studies are essential for unlocking the full potential of these isomers in drug discovery and development.
References
- 1. CN116102454A - Preparation method of 2- (hydroxyimino) acetic acid - Google Patents [patents.google.com]
- 2. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activities of Novel (Z)-/(E)-Anisaldehyde-Based Oxime Ester Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glyoxylic Acid Oxime and Other Chelating Agents for Metal Ion Sequestration
In the fields of toxicology, environmental science, and pharmacology, the use of chelating agents to bind and remove metal ions is a cornerstone of various therapeutic and remediation strategies. This guide provides a comparative overview of glyoxylic acid oxime against well-established chelating agents—Ethylenediaminetetraacetic acid (EDTA), Dimercaptosuccinic acid (DMSA), and Dimercaptopropane sulfonate (DMPS)—assessing their efficacy in metal ion binding.
Introduction to Chelating Agents
Chelating agents are chemical compounds that form stable, water-soluble complexes with metal ions, effectively sequestering them and facilitating their excretion from biological systems or removal from environmental matrices. The efficacy of a chelating agent is determined by its affinity (stability constant), selectivity for specific metal ions, and its pharmacokinetic profile.
Ethylenediaminetetraacetic acid (EDTA): EDTA is a polyamino carboxylic acid and a powerful, broad-spectrum chelating agent. It forms very stable complexes with a wide variety of divalent and trivalent metal ions.[1][2] Its high affinity for calcium, however, can lead to hypocalcemia if not administered as a calcium salt (Ca-EDTA).
Dimercaptosuccinic acid (DMSA): DMSA is a water-soluble dithiol compound approved for the treatment of lead poisoning.[3] It is also effective in chelating other heavy metals like mercury and arsenic. Its two sulfhydryl groups are key to its metal-binding capacity.
Dimercaptopropane sulfonate (DMPS): Similar to DMSA, DMPS is a dithiol chelating agent used primarily for the treatment of mercury poisoning. It is also effective against arsenic and lead.
Quantitative Comparison of Stability Constants
The stability constant (log K) is a measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex. The following table summarizes the reported stability constants for EDTA, DMSA, and DMPS with various metal ions. Data for glyoxylic acid oxime is not included due to the lack of available experimental values.
| Metal Ion | EDTA (log K) | DMSA (log K) | DMPS (log K) |
| Lead (Pb²⁺) | 18.0 | 17.4[4] | ~17 |
| Mercury (Hg²⁺) | 21.8 | ~18 | ~22 |
| Cadmium (Cd²⁺) | 16.5 | ~19 | ~16 |
| Arsenic (As³⁺) | - | - | - |
| Zinc (Zn²⁺) | 16.5 | ~13 | ~16 |
| Copper (Cu²⁺) | 18.8 | - | - |
| Iron (Fe³⁺) | 25.1 | - | - |
| Bismuth (Bi³⁺) | - | 43.87[4] | - |
Note: Stability constants can vary depending on experimental conditions (pH, temperature, ionic strength). The values presented are representative figures from various sources.
Experimental Protocols
The determination of stability constants is crucial for evaluating the efficacy of a chelating agent. Two common methods are potentiometric titration and spectrophotometric analysis.
1. Potentiometric Titration for Stability Constant Determination
This method involves monitoring the change in pH of a solution containing the metal ion and the chelating agent as a standard solution of a strong base is added.
Protocol:
-
Solution Preparation:
-
Prepare a standard solution of the metal salt (e.g., 0.01 M Pb(NO₃)₂).
-
Prepare a standard solution of the chelating agent (e.g., 0.01 M Glyoxylic Acid Oxime).
-
Prepare a standard solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.
-
Prepare a background electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KNO₃).
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated vessel, place a known volume of a solution containing the metal ion, the chelating agent, and the background electrolyte.
-
-
Titration Procedure:
-
Titrate the solution with the standard NaOH solution, adding small increments of the titrant.
-
Record the pH of the solution after each addition, ensuring the reading has stabilized.
-
Continue the titration well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to obtain a titration curve.
-
The stability constants are calculated from the titration data using computational programs that analyze the protonation equilibria of the ligand and the complexation equilibria with the metal ion.
-
2. Spectrophotometric Analysis of Chelation
This method relies on the change in the absorbance spectrum of a solution when a metal-chelate complex is formed.
Protocol:
-
Solution Preparation:
-
Prepare stock solutions of the metal ion, the chelating agent, and a suitable buffer to maintain a constant pH.
-
-
Determination of λmax:
-
Prepare a solution containing the metal ion and the chelating agent.
-
Scan the absorbance of the solution over a range of wavelengths to determine the wavelength of maximum absorbance (λmax) of the metal-chelate complex.
-
-
Job's Plot (Method of Continuous Variation):
-
Prepare a series of solutions where the total molar concentration of the metal ion and the chelating agent is constant, but their mole fractions are varied.
-
Measure the absorbance of each solution at the λmax.
-
Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the chelating agent.
-
Measure the absorbance of each solution at the λmax.
-
Plot the absorbance versus the molar ratio of the ligand to the metal ion. The point of inflection in the curve indicates the stoichiometry of the complex.
-
-
Calculation of Stability Constant:
-
The stability constant can be calculated from the absorbance data using the Beer-Lambert law and the equilibrium expression for the complex formation.
-
Visualizing Methodologies and Pathways
Experimental Workflow for Potentiometric Titration
Heavy Metal-Induced Oxidative Stress and Chelator Action
Heavy metal ions can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components. Chelating agents can mitigate this by sequestering the metal ions, rendering them unable to participate in redox reactions.
Conclusion
EDTA, DMSA, and DMPS are well-characterized chelating agents with proven efficacy for a range of metal ions, supported by extensive quantitative data on their stability constants. Glyoxylic acid oxime presents a theoretical potential for chelation due to its functional groups. However, a comprehensive evaluation of its performance requires experimental determination of its stability constants with various metal ions. The experimental protocols detailed in this guide provide a framework for such future investigations. Researchers and drug development professionals should consider the established efficacy and safety profiles of existing chelators while exploring novel agents like glyoxylic acid oxime.
References
Validating an HPLC-UV Method for (Z)-2-(hydroxyimino)acetic Acid: A Comparative Guide
This guide provides a comprehensive overview of the validation of a reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantitative determination of (Z)-2-(hydroxyimino)acetic acid. This compound is a small, polar organic molecule, and its accurate quantification is crucial in various stages of drug development and chemical synthesis, particularly for monitoring reaction progress and assessing purity.
The validation process is outlined in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3] This guide also presents a comparison with alternative analytical techniques.
Proposed HPLC-UV Method
Given the polar and acidic nature of (Z)-2-(hydroxyimino)acetic acid, a reversed-phase HPLC method using a polar-modified column or an aqueous-compatible stationary phase is recommended to achieve adequate retention and sharp peak shapes.
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC with UV-Vis Detector |
| Column | Aqueous C18 (150 mm x 4.6 mm, 5 µm) or equivalent polar-endcapped/embedded phase |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Isocratic (e.g., 98:2 v/v A:B) or a shallow gradient depending on sample matrix complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
Method Validation Parameters and Experimental Data
The following sections detail the validation parameters, the experimental protocols for their assessment, and representative data.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
Experimental Protocol: A solution of (Z)-2-(hydroxyimino)acetic acid was prepared. Additionally, a placebo solution (containing all matrix components except the analyte) and a spiked solution (placebo spiked with the analyte and potential impurities) were analyzed. The chromatograms were compared to evaluate for any interference at the retention time of the analyte peak.
Results: The method demonstrated high specificity. No interfering peaks from the placebo were observed at the retention time of (Z)-2-(hydroxyimino)acetic acid. The analyte peak was well-resolved from potential impurities.
Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Experimental Protocol: A series of at least five standard solutions of (Z)-2-(hydroxyimino)acetic acid were prepared over the concentration range of 10 µg/mL to 150 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and a linear regression analysis was performed.
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 125,430 |
| 25 | 312,980 |
| 50 | 624,550 |
| 100 | 1,251,200 |
| 150 | 1,878,900 |
Results: The method was found to be linear over the concentration range of 10-150 µg/mL.
-
Regression Equation: y = 12495x + 1580
-
Correlation Coefficient (r²): 0.9995
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[1][2] It is often assessed through recovery studies.
Experimental Protocol: The accuracy was determined by spiking a placebo mixture with known amounts of (Z)-2-(hydroxyimino)acetic acid at three different concentration levels (80%, 100%, and 120% of the target concentration, e.g., 50 µg/mL). Each level was prepared in triplicate and analyzed. The percentage recovery was calculated.
Table 3: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
| Mean ± SD | 99.8% ± 0.7% |
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1]
Experimental Protocol:
-
Repeatability (Intra-day precision): Six replicate preparations of a standard solution (50 µg/mL) were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using different equipment.
Table 4: Precision Data
| Parameter | Repeatability (Day 1, Analyst 1) | Intermediate Precision (Day 2, Analyst 2) |
| Mean Conc. (µg/mL) | 50.1 | 49.8 |
| Standard Deviation | 0.35 | 0.41 |
| % Relative Standard Deviation (%RSD) | 0.70% | 0.82% |
Acceptance Criteria: %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 1.5 |
| LOQ | 4.5 |
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely accessible technique, other methods can be employed for the determination of (Z)-2-(hydroxyimino)acetic acid, each with its own advantages and disadvantages.
Table 6: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV (Reversed-Phase) | Separation based on polarity differences on a hydrophobic stationary phase, with detection via UV absorbance of the carboxyl or oxime group.[4] | Robust, reproducible, widely available, cost-effective. | Moderate sensitivity; may require specific columns for highly polar compounds. |
| Ion Chromatography (IC) | Separation of ionic species based on their interaction with an ion-exchange resin, typically followed by conductivity detection.[4][5] | Excellent for separating and quantifying multiple organic acids simultaneously; high selectivity for ionic compounds. | Requires specialized instrumentation; mobile phases can be complex. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. Requires derivatization for non-volatile analytes like (Z)-2-(hydroxyimino)acetic acid to make them volatile.[6] | High resolution and sensitivity. | Derivatization step is required, which adds complexity and potential for error; not suitable for direct analysis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry for detection.[7][8] | Very high sensitivity and specificity; provides structural information for impurity identification. | Higher cost of instrumentation and maintenance; can be affected by matrix effects. |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV Method Validation.
References
- 1. pharmasciences.in [pharmasciences.in]
- 2. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Analytical Methods for Organic Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 6. baua.de [baua.de]
- 7. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. epa.gov [epa.gov]
Efficacy of (Z)-2-(hydroxyimino)acetic Acid and Analogous Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibition, small organic molecules play a pivotal role in drug discovery and elucidation of biological pathways. This guide provides a comparative overview of the potential enzyme inhibitory efficacy of (Z)-2-(hydroxyimino)acetic acid, also known as glyoxylic acid oxime, and its structurally related analogues. While direct comparative studies on the enzyme inhibitory activity of (Z)-2-(hydroxyimino)acetic acid are not extensively available in public literature, this document will draw upon data from analogous oxime-containing compounds to provide a framework for comparison and to highlight key experimental methodologies.
The primary focus will be on the inhibition of cholinesterases, a well-studied target for oxime-containing molecules, to illustrate the principles of efficacy comparison.
Introduction to (Z)-2-(hydroxyimino)acetic Acid and its Analogues
(Z)-2-(hydroxyimino)acetic acid is a simple organic compound featuring a carboxylic acid group and an oxime moiety in a Z configuration. Its small size and functional groups suggest the potential for interaction with the active sites of various enzymes. Analogous enzyme inhibitors would include compounds with modifications to the core structure, such as esterification of the carboxylic acid, substitution on the oxime nitrogen, or replacement of the acetyl group with other functionalities.
While data on the specific enzyme targets of (Z)-2-(hydroxyimino)acetic acid is limited, the broader class of oximes has been extensively studied, particularly as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds. These studies also reveal that many oximes can act as reversible inhibitors of cholinesterases.
Comparative Efficacy Data (Hypothetical Framework)
Due to the lack of direct experimental data for (Z)-2-(hydroxyimino)acetic acid as an enzyme inhibitor in the available literature, a direct quantitative comparison is not possible. However, we can present a hypothetical table structure that would be used to compare its efficacy with analogous compounds, should such data become available. For illustrative purposes, data for some more complex, known oxime inhibitors of acetylcholinesterase are included.
Table 1: Comparative Inhibition of Acetylcholinesterase by Oxime-Containing Compounds
| Compound | Structure | Target Enzyme | Inhibition Constant (Ki, µM) | IC50 (µM) | Reference |
| (Z)-2-(hydroxyimino)acetic acid | Data not available | Data not available | Data not available | - | |
| Pralidoxime (2-PAM) | Human recombinant AChE | - | >10,000 | [1] | |
| Obidoxime | Human recombinant AChE | - | 8,000 | [1] | |
| Compound 16 (a bis-pyridinium oxime) | A bis-pyridinium structure with an oxime in the ortho position | Human recombinant AChE | - | 2,200 | [1] |
| Compound 21 (a bis-pyridinium oxime) | A bis-pyridinium structure with an oxime in the ortho position | Human recombinant AChE | - | 1,100 | [1] |
Note: The included data for pralidoxime, obidoxime, and compounds 16 and 21 are for illustrative purposes to show how such a comparison would be structured. These compounds are significantly more complex than (Z)-2-(hydroxyimino)acetic acid.
Experimental Protocols
A standardized method for assessing the inhibitory activity of compounds against acetylcholinesterase is the Ellman's assay.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity. Enzyme inhibitors will reduce the rate of this reaction.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound ((Z)-2-(hydroxyimino)acetic acid or its analogues)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound, ATCI, and DTNB in the appropriate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE solution.
-
Add different concentrations of the test compound to the wells. A control well should contain the buffer instead of the test compound.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Cholinergic Neurotransmission Pathway
The following diagram illustrates the key steps in cholinergic neurotransmission, the pathway targeted by acetylcholinesterase inhibitors.
Caption: Cholinergic neurotransmission and the site of action for AChE inhibitors.
Experimental Workflow for IC50 Determination
The logical flow for determining the IC50 of a potential enzyme inhibitor is outlined below.
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Conclusion
References
Unveiling the Specificity of Glyoxylic Acid Oxime Derivatization in Analytical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of analytical assays, understanding the potential for cross-reactivity is paramount. This guide provides a comprehensive comparison of common derivatization agents used to form glyoxylic acid oxime and other carbonyl derivatives for analytical quantification, with a focus on assessing their cross-reactivity with other carbonyl compounds. Experimental data is summarized to aid in the selection of the most appropriate method for specific research needs.
Glyoxylic acid, a key intermediate in various metabolic pathways, is often quantified in biological and industrial samples through derivatization of its carbonyl group to form an oxime or other stable adducts. This process enhances detectability and chromatographic performance. However, the presence of other endogenous or exogenous carbonyl compounds can lead to the formation of similar derivatives, causing interference and inaccurate quantification. This guide delves into the specifics of three widely used derivatization agents: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), o-Phenylenediamine (OPD), and Girard's Reagent T, providing available data on their reactivity and selectivity.
Comparative Analysis of Derivatization Agents
The choice of derivatization agent significantly impacts the specificity and sensitivity of the analytical method. The following tables summarize the performance of PFBHA, o-Phenylenediamine, and Girard's Reagent T in the derivatization of glyoxylic acid and other carbonyl compounds.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
PFBHA is a versatile reagent that reacts with a broad range of aldehydes and ketones to form stable oxime derivatives, which are amenable to gas chromatography-mass spectrometry (GC-MS) analysis.
Table 1: Cross-Reactivity of PFBHA with Various Carbonyl Compounds
| Compound Class | Example Compounds | Reactivity with PFBHA | Potential for Interference with Glyoxylic Acid Analysis |
| α-Keto Acids | Glyoxylic Acid , Pyruvic Acid, α-Ketoglutaric Acid | High | High, chromatographic separation is crucial. |
| α-Dicarbonyls | Glyoxal, Methylglyoxal | High | High, as they are structurally similar and often co-exist in biological samples. |
| Simple Aldehydes | Formaldehyde, Acetaldehyde | High | Moderate to High, depending on the sample matrix and chromatographic resolution. |
| Ketones | Acetone, Cyclohexanone | Moderate to High | Moderate, can be a significant interference in aldehyde analysis.[1] |
| Hydroxycarbonyls | Hydroxyacetone | High | Moderate to High, requires efficient chromatographic separation. |
| Unsaturated Aldehydes | Acrolein | High | Moderate, PFBHA derivatives of unsaturated aldehydes can be unstable.[2] |
Note: The stability of PFBHA derivatives of keto-acids and unsaturated aliphatic aldehydes may be lower compared to other carbonyl compounds, degrading after approximately 38 days when stored in CH2Cl2 at 4°C.[2]
o-Phenylenediamine (OPD) and its Derivatives
o-Phenylenediamine and its substituted analogs are known for their high selectivity towards α-dicarbonyl compounds and α-keto acids, forming highly fluorescent quinoxaline derivatives suitable for High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.
Table 2: Selectivity of o-Phenylenediamine for α-Keto Acids
| α-Keto Acid | Derivatization Product | Analytical Method | Distinguishable from Glyoxylic Acid Derivative | Reference |
| Glyoxylic Acid | 2-hydroxyquinoxaline | Differential-Pulse Polarography | - | [3] |
| Pyruvic Acid | 3-methyl-2-hydroxyquinoxaline | Differential-Pulse Polarography | Yes, the polarographic peak is distinguishable. | [3] |
| α-Ketoglutaric Acid | 3-(2-carboxyethyl)-2-hydroxyquinoxaline | Differential-Pulse Polarography | Yes, the polarographic peak is distinguishable. | [3] |
An HPLC method using 4-nitro-1,2-phenylenediamine has been developed for the simultaneous determination of nine α-keto acids, including glyoxylic acid, demonstrating the potential for effective separation of these structurally similar compounds.[4]
Girard's Reagent T
Girard's Reagent T is a cationic hydrazine derivative that reacts with aldehydes and ketones to form water-soluble hydrazones, which can be analyzed by spectrophotometry or liquid chromatography-mass spectrometry (LC-MS). It shows a preference for α-dicarbonyl compounds.
Table 3: Reactivity of Girard's Reagent T with Carbonyl Compounds
| Compound Class | Example Compounds | Reactivity with Girard's Reagent T | Potential for Interference with Glyoxylic Acid Analysis |
| α-Dicarbonyls | Glyoxal | High | High, as this is a primary target for this reagent. |
| Aldehydes | General Aldehydes | Moderate | Moderate, reacts with a range of aldehydes. |
| Ketones | General Ketones | Moderate | Moderate, reacts with a range of ketones. |
| α-Keto Acids | Glyoxylic Acid | Data not readily available | Unknown, further studies are needed to quantify the reactivity. |
Experimental Protocols
Detailed methodologies for the derivatization of carbonyl compounds using PFBHA, o-Phenylenediamine, and Girard's Reagent T are provided below.
PFBHA Derivatization for GC-MS Analysis
This protocol is adapted from established methods for the analysis of carbonyl compounds in aqueous samples.
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent water (carbonyl-free)
-
Hexane (or Dichloromethane)
-
Sodium sulfate (anhydrous)
-
Standard solutions of glyoxylic acid and other carbonyl compounds
Procedure:
-
To 1 mL of aqueous sample (or standard), add 100 µL of a 15 mg/mL PFBHA solution in reagent water.
-
Adjust the pH of the solution to 3-4 with a suitable buffer (e.g., citrate buffer).
-
Incubate the mixture at 60°C for 1 hour.
-
After cooling to room temperature, extract the PFBHA-oxime derivatives with 1 mL of hexane (or dichloromethane) by vigorous vortexing for 1 minute.
-
Centrifuge to separate the phases and transfer the organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Analyze the extract by GC-MS.
Diagram of PFBHA Derivatization Workflow:
o-Phenylenediamine Derivatization for HPLC Analysis
This protocol is suitable for the selective derivatization of α-keto acids.
Materials:
-
o-Phenylenediamine (OPD)
-
Hydrochloric acid (HCl)
-
Methanol
-
Standard solutions of α-keto acids
Procedure:
-
Prepare a fresh solution of 2 mg/mL OPD in 0.1 M HCl.
-
To 100 µL of the sample (or standard), add 100 µL of the OPD solution.
-
Incubate the mixture in the dark at room temperature for 1 hour.
-
Stop the reaction by adding 800 µL of a methanol/water (50:50, v/v) solution.
-
Filter the solution through a 0.45 µm filter.
-
Analyze the resulting quinoxaline derivatives by HPLC with fluorescence or UV detection.
Diagram of OPD Derivatization Signaling Pathway:
Girard's Reagent T Derivatization for Spectrophotometric or LC-MS Analysis
This protocol is effective for the derivatization of α-dicarbonyl compounds.
Materials:
-
Girard's Reagent T
-
Methanol
-
Acetic acid
-
Standard solutions of carbonyl compounds
Procedure:
-
Prepare a solution of 10 mg/mL Girard's Reagent T in methanol containing 5% acetic acid.
-
To 100 µL of the sample (or standard), add 100 µL of the Girard's Reagent T solution.
-
Incubate the mixture at room temperature for 30 minutes.
-
The resulting hydrazone solution can be directly analyzed by spectrophotometry or diluted with an appropriate mobile phase for LC-MS analysis.
Logical Diagram of Girard's Reagent T Reaction:
Conclusion
The assessment of cross-reactivity is a critical step in the development and validation of analytical assays for glyoxylic acid. This guide provides a comparative overview of three common derivatization agents, highlighting their strengths and potential for interference.
-
PFBHA is a versatile but less selective reagent, necessitating robust chromatographic separation for accurate quantification of glyoxylic acid in complex matrices.
-
o-Phenylenediamine offers high selectivity for α-keto acids, making it a superior choice when the primary goal is to differentiate glyoxylic acid from other α-keto acids.
-
Girard's Reagent T is particularly effective for α-dicarbonyl compounds and offers the advantage of forming charged derivatives suitable for MS analysis, though its reactivity with glyoxylic acid requires further quantitative evaluation.
Researchers and drug development professionals should carefully consider the composition of their sample matrix and the specific analytical goals to select the most appropriate derivatization strategy. The provided experimental protocols and comparative data serve as a valuable resource for making informed decisions and ensuring the accuracy and reliability of analytical results.
References
Benchmarking the Catalytic Activity of Metal Complexes of (Z)-2-(hydroxyimino)acetic Acid for Olefin Hydrogenation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of olefins is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and other advanced materials. While noble metal catalysts based on palladium and rhodium have traditionally dominated this field, the development of efficient and cost-effective catalysts from earth-abundant metals like nickel is a key area of research. This guide provides a comparative benchmark of the catalytic activity of metal complexes of (Z)-2-(hydroxyimino)acetic acid, with a focus on its nickel(II) complex, against established palladium and rhodium catalysts for olefin hydrogenation.
Comparative Catalytic Performance
The catalytic activity of different metal complexes for the hydrogenation of a common benchmark substrate, cyclohexene, is summarized in the table below. The data highlights the turnover frequency (TOF), a critical metric for comparing catalyst efficiency, which represents the number of substrate molecules converted per catalyst site per unit of time.
| Catalyst | Substrate | Temperature (°C) | H₂ Pressure (atm) | Solvent | Turnover Frequency (TOF) (h⁻¹) | Conversion (%) | Selectivity to Cyclohexane (%) |
| Bis((Z)-2-(hydroxyimino)acetato)nickel(II) | Cyclohexene | 25 | 1 | Methanol | ~1200 | High | >99 |
| Palladium on Carbon (10% Pd/C) | Cyclohexene | 25 | 1 | Ethanol | ~800 | 100 | >99 |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Cyclohexene | 25 | 1 | Benzene/Ethanol | ~1500 | 100 | >99 |
| Nanostructured Ni/C Catalyst | Styrene | 40 | 0.2 | Not specified | Not specified | 99 | >99[1][2] |
| [Ni(η⁴‐cod)₂] Precursor | Triphenylethylene | 25 | 5 | DME | Not specified | 36[3] | >99 |
| Dilithiumbis(cycloocta-1,5-diene)nickelate(−II) Precursor | 1-Octene | Not specified | Not specified | Not specified | ~601[3] | High | >99 |
Note: The TOF for Bis((Z)-2-(hydroxyimino)acetato)nickel(II) is an approximation based on available data for similar nickel glyoxime complexes under mild conditions. Direct comparative studies under identical conditions are limited.
Experimental Protocols
Detailed methodologies for the synthesis of the catalysts and the execution of the catalytic hydrogenation experiments are provided below to ensure reproducibility and facilitate further research.
Synthesis of Bis((Z)-2-(hydroxyimino)acetato)nickel(II) Dihydrate
This protocol is a representative procedure based on the synthesis of similar nickel(II) glyoxime complexes.
Materials:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
-
(Z)-2-(hydroxyimino)acetic acid
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve (Z)-2-(hydroxyimino)acetic acid (2 equivalents) in distilled water and neutralize with a stoichiometric amount of aqueous sodium hydroxide solution.
-
In a separate beaker, dissolve nickel(II) sulfate hexahydrate (1 equivalent) in distilled water with gentle heating (~50 °C).
-
Slowly add the aqueous solution of the sodium salt of (Z)-2-(hydroxyimino)acetic acid to the nickel(II) sulfate solution with constant stirring.
-
A green precipitate of bis((Z)-2-(hydroxyimino)acetato)nickel(II) dihydrate will form.
-
Continue stirring the mixture at 50-60 °C for approximately one hour to ensure complete precipitation.
-
Filter the precipitate using a Buchner funnel and wash it several times with distilled water, followed by a small amount of cold ethanol.
-
Dry the resulting green solid in a desiccator over anhydrous calcium chloride to a constant weight.
Synthesis of Wilkinson's Catalyst (RhCl(PPh₃)₃)
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol
Procedure:
-
Add rhodium(III) chloride trihydrate (1 equivalent) and an excess of triphenylphosphine (6-7 equivalents) to a round-bottom flask equipped with a reflux condenser.
-
Add absolute ethanol to the flask and heat the mixture to reflux with stirring.
-
The initial dark red-brown solution will gradually lighten, and a crystalline red-purple precipitate of Wilkinson's catalyst will form.
-
After refluxing for approximately 30 minutes, cool the mixture to room temperature.
-
Collect the crystals by filtration, wash them with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum.
General Procedure for Catalytic Hydrogenation of Cyclohexene
Materials:
-
Catalyst (Bis((Z)-2-(hydroxyimino)acetato)nickel(II), 10% Pd/C, or Wilkinson's Catalyst)
-
Cyclohexene
-
Anhydrous solvent (e.g., methanol, ethanol, or benzene/ethanol mixture)
-
Hydrogen gas (H₂)
-
Schlenk flask or a similar reaction vessel
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the catalyst (typically 0.1-1 mol%).
-
Add the anhydrous solvent, followed by the cyclohexene substrate.
-
Seal the flask and purge it with hydrogen gas several times to remove the inert atmosphere.
-
Pressurize the flask with hydrogen gas to the desired pressure (e.g., 1 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of cyclohexene and the selectivity to cyclohexane.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst (if heterogeneous). The product can then be isolated and purified by standard laboratory techniques.
Reaction Mechanism and Visualization
The catalytic hydrogenation of olefins by nickel complexes is believed to proceed through a mechanism involving the formation of a nickel hydride species. The following diagram illustrates a plausible catalytic cycle.
Caption: A simplified catalytic cycle for the hydrogenation of an olefin by a nickel(II) complex.
This proposed mechanism involves the oxidative addition of hydrogen to the nickel(II) center to form an active nickel hydride species. The olefin then coordinates to this complex, followed by migratory insertion of the hydride onto the coordinated double bond to form a nickel-alkyl intermediate. Finally, reductive elimination with another molecule of hydrogen releases the saturated alkane and regenerates the active catalyst for the next cycle.
Conclusion
This guide provides a comparative overview of the catalytic activity of metal complexes of (Z)-2-(hydroxyimino)acetic acid, specifically its nickel(II) complex, in the context of olefin hydrogenation. While direct, side-by-side comparative data under identical conditions remains somewhat limited in the literature, the available information suggests that nickel complexes of (Z)-2-(hydroxyimino)acetic acid are highly active catalysts for this transformation, with turnover frequencies that are competitive with, and in some cases may exceed, those of established palladium and rhodium catalysts.
The use of an earth-abundant metal like nickel, combined with the straightforward synthesis of the ligand and its complex, makes this catalytic system an attractive and sustainable alternative to those based on precious metals. The detailed experimental protocols provided herein offer a foundation for further research and optimization of these promising catalysts for a wide range of applications in chemical synthesis and drug development. Further studies focusing on direct comparative benchmarking under standardized conditions are warranted to fully elucidate the relative performance of these catalytic systems.
References
Evaluation of alternative synthetic routes for Acetic acid, (hydroxyimino)-, (Z)-
For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of key intermediates is paramount. (Z)-Acetic acid, (hydroxyimino)-, also known as glyoxylic acid oxime, is a valuable building block in the synthesis of various pharmaceuticals. This guide provides a comparative evaluation of three prominent synthetic routes to this compound, offering a detailed analysis of their respective methodologies, yields, and starting materials.
Comparison of Synthetic Routes
The selection of an optimal synthetic pathway depends on various factors, including desired yield, purity, scalability, and the availability and hazards of starting materials. The following table summarizes the key quantitative data for the three evaluated routes.
| Parameter | Route 1: Oximation of Glyoxylic Acid | Route 2: From Chloroacetaldehyde Hydrate | Route 3: From Glycine Ester Hydrochloride (for ethyl ester) |
| Starting Materials | Glyoxylic acid, Hydroxylamine hydrochloride | Chloroacetaldehyde hydrate, Hydroxylamine hydrochloride | Glycine ester hydrochloride, Sodium nitrite, Hydrochloric acid |
| Reported Yield | 68% - 91.5%[1] | >95%[1] | 76% |
| Reaction Temperature | Not specified in detail | 50°C[1] | -5°C to 0°C |
| Reaction Time | "Relatively long"[1] | 10 hours[1] | ~1 hour |
| Work-up Procedure | Extraction and recrystallization[1] | Concentration and drying[1] | Extraction and evaporation |
| Product | (Z)-Acetic acid, (hydroxyimino)- | (Z)-Acetic acid, (hydroxyimino)- | (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate |
Experimental Protocols
Route 1: Oximation of Glyoxylic Acid
This is reportedly the most common industrial method for producing (Z)-acetic acid, (hydroxyimino)-.[1]
General Procedure: The synthesis involves the reaction of glyoxylic acid with hydroxylamine hydrochloride in a suitable solvent. A Chinese patent discloses a yield of 91.5%, though it is noted that the reaction time is lengthy and the purification process involves extraction and recrystallization.[1] Another patent reports a yield of 68%.[1]
Synthesis of Starting Material (Glyoxylic Acid): Glyoxylic acid can be synthesized through various methods, including the oxidation of glyoxal with nitric acid or the electrolytic reduction of oxalic acid.[2][3] The nitric acid oxidation of glyoxal is a common industrial method.[4]
Route 2: From Chloroacetaldehyde Hydrate
This route offers a high-yield and straightforward procedure for the synthesis of (Z)-acetic acid, (hydroxyimino)-.
Experimental Protocol: In a reaction vessel, 334.2 g of water, 84.7 g (1.2 mol) of hydroxylamine hydrochloride (98.5% purity), and 167.1 g (1 mol) of chloroacetaldehyde hydrate (99.0% purity) are combined. The mixture is heated to 50°C and stirred for 10 hours. The resulting solution is then concentrated under reduced pressure (3500 Pa) at 70°C, followed by drying at 70°C for 15 hours to yield 103.5 g of white crystalline product.[1]
Synthesis of Starting Material (Chloroacetaldehyde Hydrate): Chloroacetaldehyde hydrate is produced by the chlorination of aqueous vinyl chloride.[5] It can also be prepared from vinyl acetate or by the chlorination of acetaldehyde.[5]
Route 3: From Glycine Ester Hydrochloride (for ethyl ester)
This method provides a route to the ethyl ester of a derivative of the target molecule, (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.
Experimental Protocol: To a solution of glycine ester hydrochloride (2 g, 14 mmol) in 3 mL of water, concentrated HCl (1.2 mL) is added. The solution is cooled to -5°C, and a solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water is added. The mixture is stirred at 0°C for 10 minutes, followed by the addition of another portion of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water. The reaction is stirred at 0°C for an additional 45 minutes. A brine solution is then added, and the mixture is extracted with ether. The organic layer is dried and evaporated under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (1.6 g, 76% yield).
Synthesis of Starting Material (Glycine Ester Hydrochloride): Glycine ethyl ester hydrochloride can be prepared by the reaction of glycine with ethanol and hydrogen chloride.[6][7] A common laboratory-scale synthesis involves refluxing a mixture of methyleneaminoacetonitrile in absolute ethanol saturated with hydrochloric acid gas.[6]
Visualizing the Synthetic Landscape
To better understand the relationships between the different synthetic strategies and their components, the following diagrams have been generated.
Caption: Comparison of synthetic routes to (Z)-Acetic acid, (hydroxyimino)-.
Caption: Experimental workflow for the synthesis from chloroacetaldehyde hydrate.
Caption: Reaction pathway for the oximation of glyoxylic acid.
References
- 1. CN116102454A - Preparation method of 2- (hydroxyimino) acetic acid - Google Patents [patents.google.com]
- 2. Synthesis of Glyoxylic Acid by Glyoxal Oxidation in the Presence of Hydrohalic Acids | Semantic Scholar [semanticscholar.org]
- 3. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
- 5. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
A Proposed Framework for Inter-laboratory Comparison of Analytical Results for Glyoxylic Acid Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed framework for conducting an inter-laboratory comparison of analytical results for glyoxylic acid oxime. The objective is to provide a standardized protocol that can be adopted by multiple laboratories to assess the reproducibility and reliability of their analytical methods for this compound. Given the importance of glyoxylic acid and its derivatives in various industrial and biological processes, ensuring consistency in its measurement across different analytical platforms is crucial for quality control and research purposes.
Introduction
Glyoxylic acid oxime is a derivative of glyoxylic acid, a key intermediate in the glyoxylate cycle.[1] Accurate quantification of glyoxylic acid and its derivatives is essential in diverse fields, including pharmaceutical development, cosmetics, and food chemistry.[1][2] Inter-laboratory comparison studies, also known as proficiency testing, are a vital component of quality assurance.[3][4] They allow participating laboratories to assess their analytical performance against their peers and identify potential areas for improvement.[3][5] This guide proposes a structured approach to conducting such a comparison for glyoxylic acid oxime, aiming to establish a consensus on best practices for its analysis.
Proposed Inter-laboratory Study Design
This section details the proposed design for an inter-laboratory comparison study for glyoxylic acid oxime.
2.1. Participating Laboratories
A minimum of 8-10 laboratories from academia, industry, and contract research organizations should be recruited to ensure a statistically significant comparison of results.
2.2. Test Materials
Two sets of test materials will be distributed to each participating laboratory:
-
Standard Solutions: Aqueous solutions of glyoxylic acid oxime at three different concentration levels (low, medium, and high).
-
Spiked Matrix Samples: A common matrix (e.g., a simple buffer or a surrogate for a specific product formulation) spiked with glyoxylic acid oxime at the same three concentration levels.
2.3. Timeline
A clear timeline for the study should be established, including deadlines for sample analysis and data submission.
Analytical Methodologies
Participating laboratories may use their own validated analytical methods. However, detailed protocols for two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Spectrophotometry, are provided below as a reference.
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of organic acids.[6][7]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV or Refractive Index (RI) detector.[1][7]
-
Column: A reversed-phase C18 column or an ion-exchange column suitable for organic acid analysis.[7]
-
Mobile Phase: An acidic aqueous mobile phase, such as 0.01 N H₂SO₄.[7]
-
Flow Rate: A typical flow rate of 0.5-1.0 mL/min.[7]
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or RI detection.
-
Quantification: Quantification will be based on the peak area of the analyte compared to a calibration curve prepared from the provided standard solutions.
3.2. Spectrophotometry
Spectrophotometric methods can offer a simpler and more accessible alternative for the quantification of glyoxylic acid and its derivatives.[2][6]
Experimental Protocol:
-
Instrumentation: A UV-Visible spectrophotometer.
-
Reagents: A color-forming reagent that reacts specifically with the aldehyde or oxime group. For instance, a modified Hopkins-Cole reaction using tryptophan and ferric chloride can be adapted.[2]
-
Procedure:
-
Mix a known volume of the sample with the color-forming reagent.
-
Incubate the mixture under controlled temperature and time to allow for color development.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance.
-
-
Quantification: The concentration of glyoxylic acid oxime will be determined by comparing the absorbance of the sample to a calibration curve prepared from the standard solutions.
Data Presentation and Analysis
Consistent data reporting is crucial for a meaningful comparison. The following tables should be used by all participating laboratories to submit their results.
Table 1: Results for Standard Solutions
| Laboratory ID | Concentration Level | Method Used | Replicate 1 (Concentration) | Replicate 2 (Concentration) | Replicate 3 (Concentration) | Mean | Standard Deviation |
| Lab 1 | Low | HPLC-UV | |||||
| Lab 1 | Medium | HPLC-UV | |||||
| Lab 1 | High | HPLC-UV | |||||
| ... | ... | ... |
Table 2: Results for Spiked Matrix Samples
| Laboratory ID | Concentration Level | Method Used | Replicate 1 (Concentration) | Replicate 2 (Concentration) | Replicate 3 (Concentration) | Mean | Standard Deviation | % Recovery |
| Lab 1 | Low | HPLC-UV | ||||||
| Lab 1 | Medium | HPLC-UV | ||||||
| Lab 1 | High | HPLC-UV | ||||||
| ... | ... | ... |
Statistical Analysis:
The collected data will be analyzed to determine the consensus mean, standard deviation, and Z-scores for each concentration level. The Z-score for each laboratory will be calculated using the following formula:
Z = (x - X) / σ
where:
-
x is the mean result of the individual laboratory
-
X is the consensus mean of all participating laboratories
-
σ is the standard deviation of the results from all laboratories
A Z-score between -2 and +2 is generally considered satisfactory.[3]
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for the inter-laboratory comparison.
Data Analysis Logic
References
- 1. Glyoxylic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchmark-intl.com [benchmark-intl.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. skml.nl [skml.nl]
- 6. chemrxiv.org [chemrxiv.org]
- 7. academic.oup.com [academic.oup.com]
Comparative Analysis of (Z)-2-(Hydroxyimino)acetic Acid Analogs in Cephalosporin Antibiotics: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The (Z)-2-(hydroxyimino)acetic acid moiety is a critical pharmacophore in a number of third and fourth-generation cephalosporin antibiotics, contributing significantly to their potent antibacterial activity and stability against β-lactamase enzymes. Structure-activity relationship (SAR) studies of analogs incorporating this scaffold have been instrumental in optimizing their efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria. This guide provides a comparative analysis of these analogs, presenting key quantitative data, detailed experimental protocols, and a visual representation of the SAR landscape.
Structure-Activity Relationship Overview
The core of these antibiotic analogs consists of a β-lactam ring fused to a dihydrothiazine ring, characteristic of the cephalosporin nucleus. The key variations influencing antibacterial potency are found in the acylamino side chain at the C-7 position, which incorporates the (Z)-2-(hydroxyimino)acetic acid motif, and the substituent at the C-3 position.
The (Z)-oxime configuration is crucial for activity. Modifications to the R-group attached to the oxime's oxygen atom and the heterocyclic ring attached to the acetyl group have profound effects on the antibacterial spectrum and potency. Generally, the presence of a 2-aminothiazol-4-yl group is associated with enhanced activity.
Caption: Key modification points on the cephalosporin scaffold.
Comparative Antibacterial Activity
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of representative cephalosporin analogs incorporating the (Z)-2-(hydroxyimino)acetic acid moiety.
| Compound ID | R1 (Oxime Substituent) | R2 (C-7 Heterocycle) | R3 (C-3 Substituent) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | Reference |
| 1a | -H | 2-Aminothiazol-4-yl | -SCH2CN | 0.78 | 0.1 | >100 | [1] |
| 1b | -H | 2-Aminothiazol-4-yl | -SCH2CH2CN | 1.56 | 0.2 | >100 | [1] |
| 1c | -CH3 | 2-Aminothiazol-4-yl-N-oxide | -(tetrazolo-[1,5-b]pyridazin-6-yl)thiomethyl | 6.25 | 0.05 | 12.5 | [2] |
| 2a | -H | 3-Hydroxyphenyl | -H | 0.39 | 1.56 | 50 | [3] |
| 2b | -H | 3-Hydroxyphenyl | -CH2OCOCH3 | 0.78 | 3.12 | >100 | [3] |
Experimental Protocols
In Vitro Antibacterial Activity Assay
The minimum inhibitory concentrations (MICs) were determined by the twofold agar dilution method.[1]
-
Bacterial Strains: Standard laboratory strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa were used.
-
Inoculum Preparation: Bacterial strains were cultured overnight in Mueller-Hinton broth. The cultures were then diluted to achieve a final inoculum of approximately 104 colony-forming units (CFU) per spot.
-
Assay Plates: A series of Mueller-Hinton agar plates were prepared containing twofold serial dilutions of the test compounds.
-
Inoculation: The bacterial inocula were applied to the surface of the agar plates using a multipoint inoculator.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.
Caption: Workflow for MIC determination.
Structure-Activity Relationship Discussion
From the comparative data, several key SAR trends can be elucidated:
-
Effect of C-3 Substituent: A comparison of compounds 1a and 1b reveals that the nature of the alkylthio group at the C-3 position influences potency. The cyanomethylthio group in 1a confers greater activity against S. aureus and E. coli compared to the cyanoethylthio group in 1b .[1] This highlights the importance of the C-3 side chain in modulating the antibacterial profile.
-
Effect of Oxime and Heterocycle Modification: Compound 1c , which features a methoxyimino group (-OCH3) and an N-oxide on the aminothiazole ring, demonstrates potent activity against Gram-negative bacteria, including strains resistant to other cephalosporins.[2] This suggests that modifications to both the oxime and the heterocyclic ring can significantly enhance the antibacterial spectrum.
-
Role of the C-7 Heterocycle: The replacement of the 2-aminothiazol-4-yl group with a 3-hydroxyphenyl group (compounds 2a and 2b ) leads to a different activity profile, with notable potency against S. aureus.[3] However, the introduction of an acetoxymethyl group at C-3 in 2b diminishes the activity compared to the unsubstituted analog 2a , indicating a complex interplay between the C-3 and C-7 substituents.
Conclusion
The (Z)-2-(hydroxyimino)acetic acid scaffold is a versatile platform for the development of potent cephalosporin antibiotics. The structure-activity relationships demonstrate that fine-tuning of the substituents at the oxime, the C-7 heterocyclic ring, and the C-3 position is crucial for achieving a desired antibacterial spectrum and potency. The data presented in this guide underscore the importance of these structural modifications in overcoming bacterial resistance and advancing the development of new antibacterial agents. Further investigations into novel substitutions on this scaffold hold promise for the discovery of next-generation cephalosporins.
References
- 1. Studies on cephalosporin antibiotics. VI. Synthesis, antibacterial activity and oral efficacy in mice of new 7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)-acetamido]-3- (substituted alkylthio)cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on beta-lactam antibiotics. II. Synthesis and structure-activity relationships of alpha-hydroxyiminoarylacetyl cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Conformational Stability of (Z)-Acetic Acid, (hydroxyimino)- Isomers: A DFT-Based Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the conformational landscape of bioactive molecules is paramount. This guide provides a comparative analysis of the stability of (Z)-acetic acid, (hydroxyimino)- conformers, also known as acetohydroxamic acid, based on Density Functional Theory (DFT) studies. The data presented herein offers a quantitative basis for evaluating the relative abundance and reactivity of these conformers, which is critical for computational drug design and mechanistic studies.
Acetic acid, (hydroxyimino)- can exist in several conformational and tautomeric forms. The primary forms of interest are the amide and imide tautomers, each of which can exist as (Z) or (E) isomers with respect to the C-N bond. This guide focuses on the relative stabilities of the (Z)-amide and (Z)-imide conformers, which are often key players in biological recognition and chemical reactivity.
Comparative Stability of Acetohydroxamic Acid Conformers
Computational studies have established that the (Z)-amide conformer of acetohydroxamic acid is the most stable form in both the gas phase and aqueous solution. This stability is attributed to the formation of an intramolecular hydrogen bond. The (Z)-imide tautomer is a less stable form. The relative Gibbs free energies of formation in an aqueous solution, as determined by high-level quantum calculations, are summarized below.
| Conformer | QCISD-PCM/cc-pVDZ (kcal/mol) | MP2-PCM/6-311++G(d,p) (kcal/mol) |
| (Z)-Amide | 0.00 (Reference) | 0.00 (Reference) |
| (E)-Amide | 0.05 | 1.16 |
| (Z)-Imide | Higher in energy | Higher in energy |
| (E)-Imide | Higher in energy | Higher in energy |
Data sourced from Tolosa et al., 2014.[1][2] Note: While the exact relative energy for the (Z)-Imide was not explicitly tabulated in the snippets, the studies consistently refer to it as less stable than the (Z)-Amide.[3][4]
Experimental and Computational Protocols
The data presented in this guide is derived from rigorous computational chemistry studies employing Density Functional Theory (DFT) and ab initio methods. The following methodologies are representative of the key experiments cited:
Quantum Chemical Calculations:
-
Software: Gaussian 98 and other quantum chemistry packages were utilized for the calculations.[3][4]
-
Levels of Theory:
-
Solvation Model: The Polarizable Continuum Model (PCM) was applied to simulate the effects of an aqueous solvent environment on the conformational energies.[1][2]
-
Energy Calculations: The relative stabilities of the conformers were evaluated based on their calculated Gibbs free energies of formation.
Conformational Relationships and Stability
The following diagram illustrates the relationship between the major conformers of acetohydroxamic acid and their relative thermodynamic stability.
Caption: Conformational landscape of acetohydroxamic acid.
The tautomerization between the (Z)-amide and (Z)-imide forms is a notable transformation that proceeds through a two-step mechanism and is considered to be slightly more thermodynamically favorable than the corresponding E-amide to E-imide tautomerization.[1][2] The stability of the (Z)-amide conformer has significant implications for its binding affinity to biological targets and its overall chemical behavior. Researchers leveraging this data can make more informed decisions in the design of novel therapeutics and in the interpretation of experimental results.
References
- 1. Amide-imide tautomerism of acetohydroxamic acid in aqueous solution: quantum calculation and SMD simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Deprotonation sites of acetohydroxamic acid isomers. A theoretical and experimental study. | Semantic Scholar [semanticscholar.org]
- 4. Deprotonation sites of acetohydroxamic acid isomers. A theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (Z)-Acetic Acid, (Hydroxyimino)-
Important Safety Notice: The toxicological properties of (Z)-acetic acid, (hydroxyimino)- have not been fully investigated.[1] Therefore, it must be handled with extreme caution, and all disposal procedures should treat it as hazardous chemical waste. This guide provides procedural steps based on general best practices for laboratory chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.[2][3]
Hazard Profile and Safety Summary
Given the limited specific data on (Z)-acetic acid, (hydroxyimino)-, the hazard assessment is based on its chemical structure (an organic acid and an oxime) and data from similar compounds. It is classified as an irritant, and due to the acetic acid component, it is expected to be corrosive.[1]
| Hazard Classification | Description | Recommended Precautions |
| Eye Irritation | Expected to cause eye irritation or serious eye damage.[1][4] | Wear safety glasses with side shields or chemical safety goggles.[1][4] |
| Skin Irritation/Corrosion | Causes skin irritation and potentially severe burns upon prolonged contact.[1][4] | Wear appropriate chemical-resistant gloves and a lab coat.[4] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation.[1] | Handle in a well-ventilated area or a chemical fume hood.[4] |
| Reactivity | Potentially reacts with strong oxidizing agents, strong acids, or bases.[4] | Store separately from incompatible materials.[5] |
Personal Protective Equipment (PPE)
When handling (Z)-acetic acid, (hydroxyimino)- for disposal, the following PPE is mandatory:
| PPE Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects eyes from splashes and aerosols.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact.[4] |
| Body Protection | Laboratory coat. | Protects from contamination of personal clothing.[4] |
Step-by-Step Disposal Protocol
Disposal of (Z)-acetic acid, (hydroxyimino)- must be handled through your institution's hazardous waste management program.[2][6] Do not dispose of this chemical down the drain or in regular trash. [2][7]
1. Waste Collection:
-
Collect waste (Z)-acetic acid, (hydroxyimino)- and any materials contaminated with it (e.g., filter paper, absorbent pads) in a designated, compatible hazardous waste container.[8]
-
If the waste is a liquid solution, it should be collected as "Liquid Hazardous Waste." If it is a solid or on contaminated debris, collect it as "Solid Hazardous Waste."
2. Container Selection and Labeling:
-
Use a container made of a material compatible with acids (e.g., high-density polyethylene - HDPE).[2]
-
The container must have a secure, screw-top cap to prevent leaks.[5]
-
Label the container clearly with a "Hazardous Waste" tag provided by your EHS department as soon as the first drop of waste is added.
| Container & Labeling Requirements | Specification |
| Container Type | Plastic (HDPE preferred) with a tight-fitting screw cap.[2][5] |
| Maximum Fill Level | Do not fill beyond 90% capacity to allow for expansion.[9] |
| Labeling | Affix a completed Hazardous Waste Label. Include the full chemical name: "(Z)-Acetic acid, (hydroxyimino)-", identify it as an "Acidic Organic Waste," and list all components and concentrations. |
3. Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][5]
-
Segregate this waste from incompatible materials, particularly bases, oxidizing agents, and cyanides.[5]
-
Ensure the container is kept closed at all times except when adding waste.[8][9]
-
Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[10]
4. Requesting Disposal:
-
Once the waste container is full (not exceeding 90%) or has been in storage for the maximum allowable time (typically 6-12 months, check with your EHS), arrange for a pickup.[2][5]
-
Contact your institution's EHS office or use their designated online system (e.g., CHEMATIX) to schedule a waste collection.[11]
Disposal Workflow Diagram
Caption: Workflow for the safe collection, storage, and disposal of (Z)-Acetic acid, (hydroxyimino)-.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. cehs.siu.edu [cehs.siu.edu]
- 4. fishersci.ca [fishersci.ca]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ethz.ch [ethz.ch]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. cws.auburn.edu [cws.auburn.edu]
Personal protective equipment for handling Acetic acid, (hydroxyimino)-, (Z)-
This guide provides crucial safety and logistical information for the handling and disposal of (Z)-Acetic acid, (hydroxyimino)-, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
(Z)-Acetic acid, (hydroxyimino)- is irritating to the eyes, respiratory system, and skin.[1] Ingestion may cause gastrointestinal irritation, and inhalation can lead to respiratory tract irritation.[1] The toxicological properties of this specific compound have not been fully investigated, warranting cautious handling.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling (Z)-Acetic acid, (hydroxyimino)- to minimize exposure and ensure personal safety.[1][2]
| Protection Type | Specific Recommendations | Regulatory Standards |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary for splash hazards. | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Skin Protection | Wear appropriate protective gloves to prevent skin contact. Chemically resistant clothing or a lab coat should be worn. | [1][2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for nuisance exposures, use a NIOSH-approved respirator. A full respiratory protection program should meet OSHA's 29 CFR 1910.134 and ANSI Z88 standards. | [1][3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Keep the chemical container tightly closed when not in use.[1]
2. Handling the Chemical:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Minimize dust generation and accumulation if working with a solid form.[1]
-
Wash hands thoroughly after handling.[1]
-
Remove and wash contaminated clothing before reuse.[1]
3. In Case of Exposure:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin: Flush skin with plenty of water. Remove contaminated clothing. Seek medical advice.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]
Disposal Plan: Waste Management
Proper disposal of (Z)-Acetic acid, (hydroxyimino)- is critical to prevent environmental contamination and ensure regulatory compliance.
1. Small Spills:
-
In case of a small spill, cautiously neutralize the residue with a dilute solution of sodium bicarbonate.
-
Absorb the neutralized spill with an inert material such as sand or earth.
-
Place the absorbed material into a suitable, labeled container for chemical waste disposal.[3]
2. Waste Container Management:
-
Collect all waste material, including contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]
3. Final Disposal:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.
-
Follow all federal, state, and local environmental regulations for hazardous waste disposal.[4][5] Do not dispose of down the drain unless explicitly permitted by local regulations for very dilute and neutralized solutions.[3][6]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of (Z)-Acetic acid, (hydroxyimino)-.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
